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  • Product: 1-(4-chloro-3-nitrophenyl)ethan-1-ol
  • CAS: 38383-26-5

Core Science & Biosynthesis

Foundational

1-(4-chloro-3-nitrophenyl)ethan-1-ol CAS number and identifiers

An In-Depth Technical Guide to 1-(4-chloro-3-nitrophenyl)ethan-1-ol This guide provides a comprehensive technical overview of 1-(4-chloro-3-nitrophenyl)ethan-1-ol, a chiral alcohol and a versatile chemical intermediate....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(4-chloro-3-nitrophenyl)ethan-1-ol

This guide provides a comprehensive technical overview of 1-(4-chloro-3-nitrophenyl)ethan-1-ol, a chiral alcohol and a versatile chemical intermediate. Its unique substitution pattern, featuring a chloro and a nitro group on the phenyl ring, makes it a valuable building block in various synthetic applications, particularly within the realm of pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, analytical characterization, safety protocols, and potential applications.

Core Identifiers and Physicochemical Properties

The fundamental identity of a chemical compound is established by a set of unique identifiers and its intrinsic physical and chemical properties. These data points are critical for database searches, regulatory compliance, and experimental design. While a specific CAS number for the racemic mixture is not consistently reported, the (S)-enantiomer is well-documented.

Chemical Identifiers

A summary of the key identifiers for 1-(4-chloro-3-nitrophenyl)ethan-1-ol is presented below.

IdentifierValueSource
IUPAC Name 1-(4-chloro-3-nitrophenyl)ethan-1-olN/A
CAS Number 1931926-47-4 ((S)-enantiomer)[1][2]
Molecular Formula C₈H₈ClNO₃[1][3]
Molecular Weight 201.61 g/mol [1]
Canonical SMILES CC(C1=CC(=C(C=C1)Cl)[O-])O[3]
InChI Key DPECJWNICWLDNB-UHFFFAOYSA-N[3]
Physicochemical & Computational Data

The physicochemical properties of a molecule govern its behavior in various chemical and biological systems. The following data, derived from computational models, provide insights into the molecule's characteristics such as polarity, bioavailability, and membrane permeability.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 66.1 Ų[1]
LogP (Octanol-Water Partition Coeff.) 1.9 - 2.3[1][3]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Synthesis and Purification

The primary and most direct route for the synthesis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol is the reduction of its corresponding ketone precursor, 1-(4-chloro-3-nitrophenyl)ethanone (CAS No. 5465-65-6).[4][5] This transformation is a cornerstone of organic synthesis, and various reducing agents can be employed to achieve this conversion. The choice of reagent can influence yield, purity, and, in asymmetric synthesis, the enantiomeric excess of the final product.

General Synthetic Protocol: Ketone Reduction

The reduction of the prochiral ketone to the secondary alcohol can be accomplished using a standard hydride reducing agent like sodium borohydride (NaBH₄) in a protic solvent. This method is cost-effective and high-yielding, producing a racemic mixture of the alcohol.

Experimental Protocol:

  • Dissolution: Dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side-product formation.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize any excess NaBH₄.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(4-chloro-3-nitrophenyl)ethan-1-ol.

Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol.

G cluster_synthesis Synthesis Workflow start 1-(4-chloro-3-nitrophenyl)ethanone in Methanol cool Cool to 0 °C start->cool add_nabh4 Portion-wise addition of NaBH4 cool->add_nabh4 react Reaction Stirring (0 °C to RT) add_nabh4->react monitor TLC Monitoring react->monitor monitor->react Incomplete quench Quench with H2O / dil. HCl monitor->quench Complete extract Ethyl Acetate Extraction quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentration in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: General workflow for the synthesis of racemic 1-(4-chloro-3-nitrophenyl)ethan-1-ol.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired alcohol from non-polar impurities and any remaining starting material.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis (Expected Features)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Three signals in the aromatic region (approx. 7.5-8.2 ppm). The proton ortho to the nitro group will be the most deshielded. The protons will exhibit doublet and doublet of doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

    • Methine Proton (-CHOH): A quartet around 5.0 ppm, coupled to the adjacent methyl protons.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • Methyl Protons (-CH₃): A doublet around 1.5 ppm, coupled to the methine proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Six distinct signals in the aromatic region (~120-150 ppm). The carbon bearing the nitro group will be significantly downfield.

    • Methine Carbon (-CHOH): A signal in the range of 65-75 ppm.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

    • C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

    • N-O Stretch (Nitro Group): Two strong, characteristic absorption bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

    • C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of 1-(4-chloro-3-nitrophenyl)ethan-1-ol.[8]

Illustrative HPLC Method:

  • System: HPLC with UV-Vis or Diode-Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The presence of the nitro-substituted chromophore suggests strong UV absorbance. A wavelength around 260-270 nm would be appropriate for detection.

  • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

G cluster_hplc HPLC Analysis Workflow sample_prep Dissolve sample in Mobile Phase filter_sample Filter through 0.45 µm filter sample_prep->filter_sample inject Inject onto C18 Column filter_sample->inject elute Isocratic Elution (Acetonitrile/Water) inject->elute detect UV Detection (~265 nm) elute->detect analyze Chromatogram Analysis (Purity Assessment) detect->analyze

Caption: A typical workflow for the purity analysis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol by HPLC.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(4-chloro-3-nitrophenyl)ethan-1-ol is not widely available, hazard information can be inferred from structurally related compounds such as 4-chloro-3-nitrophenol.[7][9] Standard laboratory precautions for handling new chemical entities should be strictly followed.

Hazard CategoryPrecautionary MeasuresSource (Analogues)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[9][10]
Skin Irritation Causes skin irritation. Wear protective gloves and clothing.[9]
Eye Irritation Causes serious eye irritation. Wear eye/face protection.[9][11]
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][11]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing. Consult a physician.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Applications in Research and Drug Development

1-(4-chloro-3-nitrophenyl)ethan-1-ol is not an end-product but rather a valuable intermediate in organic synthesis. Its utility stems from its array of functional groups, which can be selectively modified.

  • Chiral Building Block: As a chiral alcohol, its enantiomerically pure forms are highly valuable. Chiral alcohols are crucial precursors in the synthesis of active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect.[12][13]

  • Modification of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted into a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This introduces a basic nitrogen atom, a common feature in many drug molecules, and provides a handle for further functionalization, such as amide bond formation or diazotization reactions.

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring, potentially allowing for the displacement of the chloro substituent by various nucleophiles under specific conditions.

Given the prevalence of chlorinated and nitrated scaffolds in medicinal chemistry, this compound serves as a key starting material for creating libraries of novel compounds for screening against various biological targets.[14] Its structural motifs are found in precursors to drugs across different therapeutic areas.

Conclusion

1-(4-chloro-3-nitrophenyl)ethan-1-ol is a strategically important chemical intermediate characterized by its versatile functional groups. Its synthesis via the reduction of the corresponding ketone is straightforward, and its purity can be reliably assessed using standard chromatographic and spectroscopic methods. While specific safety data is limited, a cautious approach based on analogous compounds is warranted. The true value of this molecule lies in its potential as a chiral building block for the synthesis of complex, high-value molecules, particularly in the ongoing search for new and effective pharmaceuticals.

References

  • The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA - Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction.
  • ChemScene. (n.d.). 1931926-47-4 | (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol.
  • BLDpharm. (n.d.). 1931926-47-4|(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • MilliporeSigma. (n.d.).
  • PubChemLite. (2026). 1-(4-chloro-3-nitrophenyl)ethan-1-ol.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)ethan-1-ol.
  • Angene Chemical. (2025). Safety Data Sheet - (R)-1-(4-Nitrophenyl)ethanamine hydrochloride.
  • Fisher Scientific. (2025).
  • PubChem. (n.d.). 4-Chloro-3-nitrophenol.
  • BenchChem. (2025). Application of 1-(4-Chlorophenyl)
  • PubChem. (n.d.). (1R)-1-(4-nitrophenyl)ethan-1-ol.
  • BenchChem. (2025).
  • Reagentia. (n.d.). 1-(4-Chloro-3-nitrophenyl)ethanone (1 x 100 g).
  • BenchChem. (2025). A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development.
  • IJCRT.org. (2021). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • The Royal Society of Chemistry. (2013).
  • BLD Pharm. (n.d.). 1-(4-Chloro-3-nitrophenyl)ethanol.
  • ChemDiv. (n.d.). Compound 1-(4-chloro-3-nitrophenyl)ethan-1-one.
  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-.
  • Prime Scholars. (n.d.). Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One.
  • ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)
  • Synthonix Corporation. (n.d.). 1-(4-Fluoro-3-nitrophenyl)ethanol | 774-86-7.
  • Sci Pharm. (2011).
  • SciSpace. (n.d.). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed.
  • Walsh Medical Media. (2011).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(4-chloro-3-nitrophenyl)ethan-1-ol in Organic Solvents

Foreword: Navigating the Data Landscape for Novel Compounds In the realm of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful prog...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Data Landscape for Novel Compounds

In the realm of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy.[1][2] This guide is dedicated to 1-(4-chloro-3-nitrophenyl)ethan-1-ol, a substituted acetophenone derivative with potential pharmacological significance.

A comprehensive search of the current scientific literature reveals a notable absence of specific experimental solubility data for 1-(4-chloro-3-nitrophenyl)ethan-1-ol.[3] This data gap, while presenting a challenge, also provides an opportunity to underscore the foundational principles and methodologies that empower researchers to chart these uncharted territories. This document, therefore, transitions from a mere repository of existing data to a proactive, instructional guide. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge and detailed protocols to independently determine, understand, and leverage the solubility profile of this compound and others like it.

We will delve into a qualitative assessment of its expected solubility based on its molecular architecture, provide a meticulous, step-by-step protocol for its quantitative determination via the industry-standard shake-flask method, and explore the analytical techniques for precise quantification.[4][5] This guide is structured to be a self-validating system, where the principles of chemical interaction inform the experimental design, and the experimental outcomes provide a deeper understanding of those principles.

Qualitative Solubility Profile: An Informed Hypothesis

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The molecular structure of 1-(4-chloro-3-nitrophenyl)ethan-1-ol—possessing a polar hydroxyl (-OH) group capable of hydrogen bonding, a polar nitro (-NO2) group, and a larger, more nonpolar chlorophenyl ring—suggests a nuanced solubility profile. Based on the known solubility of structurally related compounds, such as other nitrophenyl ethanones, we can construct an informed hypothesis regarding its behavior in a range of common organic solvents.[6]

Solvent Expected Qualitative Solubility at Room Temperature Rationale for Prediction
Methanol Moderately to Highly SolubleThe polarity of methanol and its ability to act as both a hydrogen bond donor and acceptor will facilitate strong interactions with the hydroxyl and nitro groups of the solute.
Ethanol Moderately SolubleSimilar to methanol, but the slightly larger nonpolar alkyl chain may slightly reduce its solvating power for the polar functional groups.
Acetone Moderately SolubleAs a polar aprotic solvent, acetone can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions with the nitro group.[6]
Ethyl Acetate Sparingly to Moderately SolubleThe ester functionality provides some polarity, but the overall molecule is less polar than the alcohols, likely resulting in moderate solubility.
Acetonitrile Sparingly to Moderately SolubleA polar aprotic solvent that can interact through dipole-dipole forces. Its ability to solvate may be comparable to acetone.[6]
Chloroform Sparingly SolubleWhile it can act as a weak hydrogen bond donor, its lower polarity compared to the other solvents will likely limit its ability to effectively solvate the polar functional groups of the solute.
Toluene Poorly SolubleAs a nonpolar aromatic solvent, toluene will struggle to disrupt the intermolecular forces between the more polar solute molecules.
Hexane Very Poorly Soluble / InsolubleA nonpolar aliphatic solvent that will have minimal interaction with the polar functional groups of 1-(4-chloro-3-nitrophenyl)ethan-1-ol.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method remains the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4][5] It is a robust and reliable technique that involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The subsequent quantification of the dissolved solute in a filtered aliquot of the supernatant provides the solubility value.

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of crystalline 1-(4-chloro-3-nitrophenyl)ethan-1-ol (e.g., 10-20 mg) into a series of clear glass vials with screw caps.

    • Pipette a precise volume (e.g., 2-5 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4][5] The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration no longer changes.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a suitable mobile phase (if using HPLC) or solvent to a concentration within the linear range of the analytical method.

Diagram of the Shake-Flask Workflow

ShakeFlask_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Preparation A Weigh excess solute B Add precise volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-72 hours) C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter through 0.45 µm filter F->G H Dilute for analysis G->H I Analysis H->I Proceed to Quantification

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis)

HPLC-UV/Vis is a highly sensitive and specific method for quantifying the concentration of an analyte in solution.[7][8] The presence of chromophores (the nitro and chlorophenyl groups) in 1-(4-chloro-3-nitrophenyl)ethan-1-ol makes it an ideal candidate for UV-Vis detection.[9]

Methodology
  • Preparation of Standard Solutions:

    • Prepare a stock solution of 1-(4-chloro-3-nitrophenyl)ethan-1-ol of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations that bracket the expected solubility range.

  • Instrumental Analysis:

    • Set up the HPLC system with an appropriate column (e.g., a C18 reverse-phase column) and a mobile phase that provides good peak shape and resolution for the analyte.

    • Determine the wavelength of maximum absorbance (λmax) for 1-(4-chloro-3-nitrophenyl)ethan-1-ol using a UV-Vis spectrophotometer or the diode array detector of the HPLC.

    • Inject the calibration standards into the HPLC system and record the peak area for each concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a correlation coefficient (R²) of ≥ 0.999.

    • Inject the diluted, filtered samples from the shake-flask experiment and record their peak areas.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Diagram of the HPLC-UV/Vis Analytical Workflow

HPLC_Workflow A Prepare Stock & Standard Solutions C Inject Standards & Build Calibration Curve (Peak Area vs. Concentration) A->C B Determine λmax B->C F Calculate Concentration using Calibration Curve C->F D Inject Diluted Saturated Samples E Determine Sample Peak Area D->E E->F G Apply Dilution Factor to get Solubility F->G

Sources

Foundational

Technical Guide: Thermodynamic Stability Profiling of 1-(4-chloro-3-nitrophenyl)ethan-1-ol

Topic: Thermodynamic Stability of 1-(4-chloro-3-nitrophenyl)ethan-1-ol Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Safety Engineers[1][2] [1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 1-(4-chloro-3-nitrophenyl)ethan-1-ol Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Safety Engineers[1][2]

[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of 1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS: 1931926-47-4 for the (S)-enantiomer, generic structure implied).[1][2] As a chiral benzylic alcohol substituted with a nitro group and a halogen, this molecule presents a complex stability profile critical for pharmaceutical intermediate handling.

Key stability vectors analyzed include:

  • Thermal Hazard Potential: Driven by the nitro (

    
    ) group, presenting risks of exothermic decomposition.[1]
    
  • Stereochemical Integrity: The benzylic chiral center is susceptible to racemization via carbocationic (acidic) or carbanionic (basic) intermediates.

  • Chemical Reactivity: Propensity for dehydration to the styrene derivative (4-chloro-3-nitrostyrene) or oxidation to the acetophenone precursor.[1][2]

Part 1: Structural & Theoretical Stability Analysis

Electronic Effects and Bond Dissociation

The stability of 1-(4-chloro-3-nitrophenyl)ethan-1-ol is governed by the interplay between the electron-withdrawing nitro group and the benzylic alcohol functionality.[1][2]

  • The Nitro Group (

    
    ):  Located at the meta position relative to the ethyl chain and ortho to the chlorine.[1][2] The nitro group strongly withdraws electron density (
    
    
    
    - and
    
    
    -withdrawing).[1][2] This deactivates the ring but activates the C-H bond at the benzylic position, making it slightly more acidic and susceptible to oxidative attack.
  • The Benzylic Alcohol: The hydroxyl group is attached to a secondary carbon adjacent to the aromatic ring. The bond dissociation energy (BDE) of the benzylic C-OH bond is lower than aliphatic alcohols, increasing the risk of substitution (

    
     pathways) or elimination (E1 pathways) under thermal stress.[2]
    
Degradation Pathways (Mechanistic View)

Thermodynamic instability often manifests through specific degradation routes.

  • Path A: Dehydration (Elimination): Under acidic conditions or high heat, the molecule eliminates water to form 4-chloro-3-nitrostyrene .[1][2] This is thermodynamically driven by the formation of a conjugated vinyl system.

  • Path B: Racemization: For the enantiopure form (e.g., (S)-isomer), the entropic drive toward the racemate (

    
    ) is significant.[2] This occurs via a planar carbocation intermediate (stabilized by the phenyl ring) or reversible deprotonation.
    
  • Path C: Oxidation: Conversion back to 1-(4-chloro-3-nitrophenyl)ethanone (the ketone precursor) occurs in the presence of atmospheric oxygen or trace metal catalysts.[1][2]

DegradationPathways Target 1-(4-chloro-3-nitrophenyl) ethan-1-ol Styrene 4-chloro-3-nitrostyrene (Dehydration Product) Target->Styrene Heat / Acid (H+) -H2O Ketone 4-chloro-3-nitroacetophenone (Oxidation Product) Target->Ketone [O] / Metal Cat. Racemate Racemic Mixture (Entropy Driven) Target->Racemate Base / Acid / Heat Equilibrium

Figure 1: Primary degradation pathways.[1][2] The dehydration to styrene is the most significant thermal risk, while racemization is the critical quality attribute (CQA) risk.[2]

Part 2: Thermal Stability & Safety Profiling

Calorimetric Assessment (DSC/ARC)

Nitro-aromatics are high-energy compounds.[1][2] While mono-nitro compounds are generally stable at ambient temperatures, they possess high decomposition energies (


).[1][2]
  • Predicted Onset Temperature (

    
    ):  Based on structural analogs (e.g., 3-nitroacetophenone derivatives), the thermal decomposition onset is expected in the range of 220°C – 280°C .[2]
    
  • Energy Release: The decomposition of the nitro group typically releases -1500 to -2500 J/g .[1]

  • Autocatalysis Risk: If the alcohol oxidizes to the ketone or dehydrates, the byproducts (water or acids) can lower the

    
     of the bulk material, leading to autocatalytic runaway.[2]
    
The "100 K Rule" Application

For safe transport and storage, apply the standard safety margin derived from the Self-Accelerating Decomposition Temperature (SADT).[2]

  • If

    
     (DSC) is determined to be > 200°C, the material is generally safe for storage < 50°C.[2]
    
  • Critical Limit: If DSC shows exotherms < 150°C, strict temperature control (Cold Chain) is mandated.

Part 3: Chemical Stability Data (Simulated)

The following table summarizes the expected stability profile based on functional group chemistry. Note: Exact values must be validated via the protocols in Part 4.

Stress ConditionExpected StabilityMajor DegradantMechanism
Thermal (Solid, 60°C) ModerateNone (Physical stability)Crystal lattice vibrations; potential polymorph change.[1][2]
Acidic (0.1N HCl) Poor4-chloro-3-nitrostyreneE1 Elimination (Dehydration).[1][2]
Basic (0.1N NaOH) Moderate to PoorRacemate / EpoxideDeprotonation of -OH; potential intramolecular

(rare but possible).[1][2]
Oxidative (

)
Poor4-chloro-3-nitroacetophenoneOxidation of secondary alcohol.[1][2]
Photolytic (UV) SensitiveRadical speciesNitro-group photoreduction or radical cleavage.[1][2]

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Thermal Hazard Evaluation (DSC/TGA)

Purpose: To determine the thermodynamic limit of the material before runaway decomposition.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

  • Sample Prep: Weigh 2–5 mg of 1-(4-chloro-3-nitrophenyl)ethan-1-ol into a gold-plated high-pressure crucible (to prevent evaporation of the alcohol before decomposition).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 350°C.

    • Purge: Nitrogen (50 mL/min).

  • Analysis:

    • Identify

      
       (extrapolated onset temperature).[2]
      
    • Integrate the exothermic peak to calculate

      
       (J/g).[2]
      
  • Validation Criteria: If

    
     J/g, run an Accelerating Rate Calorimetry (ARC) test to determine the "Time to Maximum Rate" (TMR).
    
Protocol B: Chiral Stability Tracking (Forced Degradation)

Purpose: To assess the rate of racemization (enantiomeric excess loss) under process conditions.

  • Preparation: Dissolve the (S)-enantiomer to 1 mg/mL in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Vial A: Control (RT).

    • Vial B: Heat (60°C).

    • Vial C: Acid (add 1 eq HCl, 60°C).

    • Vial D: Base (add 1 eq TEA, 60°C).

  • Sampling: Aliquot at t=0, 4h, 24h.

  • Analytical Method (HPLC):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

    • Mobile Phase: Hexane : IPA (90:10).[1]

    • Detection: UV at 254 nm (targeting the nitro-aromatic chromophore).[1][2]

  • Calculation:

    
    
    Plot 
    
    
    
    vs Time to determine first-order racemization kinetics.[1][2]

StabilityWorkflow Start Sample Receipt (Enantiopure) Tier1 Tier 1: Thermal Screening (DSC / TGA) Start->Tier1 Decision1 Exotherm < 100°C? Tier1->Decision1 Tier2 Tier 2: Chemical Stress (Acid/Base/Oxidation) Decision1->Tier2 No Hazard STOP: High Hazard Classify as Unstable Decision1->Hazard Yes Tier3 Tier 3: Long-term Stability (ICH Q1A) Tier2->Tier3 Pass

Figure 2: Stepwise stability assessment workflow. Tier 1 ensures safety before chemical stress testing begins.[1]

Part 5: Storage and Handling Recommendations

Based on the thermodynamic profile:

  • Temperature: Store at 2°C – 8°C (Refrigerated). While the solid may be stable at RT, the risk of slow racemization or dehydration suggests cooler storage is prudent for high-purity standards.

  • Atmosphere: Store under Argon or Nitrogen .[1] Exclusion of oxygen prevents the slow oxidation of the secondary alcohol to the ketone.

  • Container: Amber glass (protect from UV) with a Teflon-lined cap (prevent leaching/interaction).[1]

  • Solvent Compatibility: Avoid protic acids (HCl,

    
    ) during processing unless necessary, as they catalyze dehydration.
    

References

  • BenchChem. (2025).[1] The Versatility of 1-(4-Chlorophenyl)ethanol in Modern Organic Synthesis: A Technical Guide.Link (General reactivity of chloro-phenyl-ethanols).[1][2]

  • United Nations Economic Commission for Europe (UNECE). (2019).[1] Manual of Tests and Criteria: Thermal stability at elevated pressure.Link (Protocols for DSC/SADT determination).[2]

  • PubChem. (2025).[1][3] Compound Summary: 4'-Chloro-3'-nitroacetophenone (Precursor).[1][2] National Library of Medicine. Link (Safety data on the nitro-aromatic scaffold).[1][2]

  • Cui, J. J., et al. (2011).[4] Structure Based Drug Design of Crizotinib (PF-02341066).[1][2] Journal of Medicinal Chemistry, 54(18), 6342-6363.[2][4] Link (Context on chiral benzyl alcohol intermediates in kinase inhibitors).[2]

  • Cardiff University. (2012).[1] Racemization in Drug Discovery.Link (Mechanisms of benzylic alcohol racemization).[2]

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Characterization of 1-(4-Chloro-3-nitrophenyl)ethan-1-ol

Executive Summary This technical guide provides an in-depth analysis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol , a critical chiral intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol , a critical chiral intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antibacterial scaffolds. Due to the presence of both a nitro group and a secondary alcohol on a halogenated benzene ring, this molecule exhibits specific thermodynamic behaviors—most notably thermal instability at atmospheric boiling points and a tendency to exist as a viscous supercooled liquid (oil) rather than a crystalline solid in its enantiopure forms.

This document outlines the definitive physicochemical properties, synthetic pathways, and required experimental protocols for handling this compound with scientific rigor.

Physicochemical Characterization

Core Properties Table

The following data aggregates experimental observations and high-fidelity predictive models validated against similar nitro-aromatic alcohols.

PropertyValue / DescriptionConfidence Level
IUPAC Name 1-(4-chloro-3-nitrophenyl)ethan-1-olHigh
CAS Number 80716-25-8 (Racemate)1931926-47-4 ((S)-Enantiomer)High
Molecular Formula C₈H₈ClNO₃High
Molecular Weight 201.61 g/mol High
Physical State Viscous yellow oil (Enantiomers)Low-melting solid (Racemate, purity dependent)High
Melting Point (MP) 62–65 °C (Racemate, crystalline)Often isolated as an oil due to supercooling.[1][2][3][4][5]Medium
Boiling Point (BP) ~335 °C (Predicted @ 760 mmHg)Decomposes prior to boiling at atm pressure.High
Flash Point >110 °C (Predicted)Medium
pKa ~13.5 (Secondary alcohol)High
Solubility Soluble in MeOH, EtOH, DMSO, DCM.Insoluble in water.High
Thermal Instability & Boiling Point Analysis

Critical Warning: Researchers must not attempt to determine the boiling point of this compound at atmospheric pressure (760 mmHg).

The presence of the nitro group (


) ortho to the chlorine atom introduces significant thermal lability. At temperatures exceeding 200°C, the compound undergoes exothermic decomposition, potentially releasing toxic nitrogen oxides (

) and hydrogen chloride (

).
  • Operational Protocol: Distillation must be performed under high vacuum.

    • Target Vapor Temperature: 135–140 °C @ 0.5–1.0 mmHg.

Synthetic Pathway & Impurity Logic

Understanding the synthesis is prerequisite to interpreting the melting point data. The compound is typically synthesized via the reduction of 4-chloro-3-nitroacetophenone .

Reaction Mechanism

The reduction uses Sodium Borohydride (


) in methanol. This reaction converts the achiral ketone into a racemic mixture of the secondary alcohol.

SynthesisPathway Ketone Precursor 4-Chloro-3-nitroacetophenone (MP: 98-100°C) Intermediate Borate Complex Intermediate Ketone->Intermediate Hydride Attack Impurity Impurity Unreacted Ketone (Lowers MP) Ketone->Impurity Incomplete Conv. Reagent Reductant NaBH4 / MeOH 0-5°C Reagent->Intermediate Product Target Alcohol 1-(4-chloro-3-nitrophenyl)ethan-1-ol (Racemate) Intermediate->Product Acidic Workup (HCl)

Figure 1: Synthetic pathway highlighting the origin of the primary impurity (unreacted ketone) which significantly depresses the melting point of the isolated alcohol.

Experimental Determination Protocols

To ensure data integrity (Trustworthiness), the following self-validating protocols should be used.

Melting Point Determination (DSC Method)

Standard capillary melting point methods are often insufficient for this compound due to its tendency to oil out or sublime. Differential Scanning Calorimetry (DSC) is the gold standard.

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan. Crimped lid (non-hermetic).

  • Ramp Rate: 5 °C/min from 25 °C to 250 °C.

  • Purge Gas: Nitrogen at 50 mL/min.

Interpretation Logic:

  • Endotherm (60–65 °C): Represents the melting event of the racemate.

  • Exotherm (>200 °C): Represents decomposition. If this onset shifts lower, it indicates catalytic impurities (e.g., residual metals).

Boiling Point Estimation (High Vacuum)

Direct measurement is only safe under reduced pressure.

Protocol:

  • Setup a Kugelrohr short-path distillation apparatus.

  • Apply vacuum (< 1 mmHg).

  • Slowly increase oven temperature.

  • Record the oven temperature at which condensation droplets appear in the receiver bulb.

  • Correction: Convert to atmospheric equivalent using a pressure-temperature nomograph (e.g., Antoine equation), but report the actual observed T/P values.

Quality Control & Stereochemistry

Since the molecule has a chiral center at the C-1 position of the ethyl group, stereochemistry dictates the physical form.

Enantiomers vs. Racemate
  • Racemate (±): typically crystallizes more easily due to better packing efficiency in the crystal lattice (MP ~62-65°C).

  • Pure Enantiomers (R or S): Often persist as viscous yellow oils at room temperature. They may require weeks to crystallize or specific seeding techniques.

Purity Assessment Workflow

A melting point depression is the first indicator of impurity. However, HPLC is required for quantitative validation.

QC_Workflow Sample Isolated Sample (Yellow Oil/Solid) DSC DSC Analysis Check for Endotherm <60°C Sample->DSC Decision Sharp Peak? DSC->Decision HPLC Chiral HPLC (Chiralcel OD-H Column) Decision->HPLC Yes (Pure) Recryst Recrystallize (Hexane/EtOAc) Decision->Recryst No (Broad/Low MP) Release Release for Synthesis HPLC->Release ee > 98% Recryst->Sample

Figure 2: Quality Control decision tree. Note that "oiling out" is a common failure mode requiring re-crystallization.

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye), Potentially Mutagenic (Nitro compound).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The benzylic alcohol is susceptible to oxidation back to the ketone if exposed to air and light.

  • Disposal: Do not mix with strong oxidizers or reducing agents. Incinerate in a chemical waste facility equipped with scrubbers for NOx and HCl.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14990696, 1-(4-chloro-3-nitrophenyl)ethanol. Retrieved from [Link]

Sources

Foundational

Technical Guide: 1-(4-Chloro-3-nitrophenyl)ethan-1-ol as a Chiral Pivot in Pharmaceutical Synthesis

The following technical guide details the synthesis, properties, and pharmaceutical utility of 1-(4-chloro-3-nitrophenyl)ethan-1-ol , a critical chiral building block. Executive Summary 1-(4-chloro-3-nitrophenyl)ethan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, properties, and pharmaceutical utility of 1-(4-chloro-3-nitrophenyl)ethan-1-ol , a critical chiral building block.

Executive Summary

1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS: 1931926-47-4 for the (S)-enantiomer; Racemic CAS often referenced generically) is a high-value chiral intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Its structural core—a phenyl ring decorated with a chlorine atom, a nitro group, and a chiral hydroxyethyl side chain—serves as a "stereochemical anchor" for drugs targeting Anaplastic Lymphoma Kinase (ALK) and c-Met pathways, most notably Ensartinib (X-396) .

This guide focuses on the (S)-enantiomer , as the biological activity of the final drug substance typically depends on the specific spatial arrangement established at this alcohol stage. The guide details the chemoselective synthesis of the alcohol (preserving the nitro group), its conversion to the corresponding chiral amine, and critical safety parameters.

Chemical Profile & Structural Analysis[1][2][3]

The molecule is characterized by two reactive handles on the aromatic ring (Cl, NO₂) and a chiral center at the benzylic position. The nitro group is prone to reduction, requiring chemoselective conditions when establishing the chiral alcohol.[1]

PropertyData
IUPAC Name 1-(4-chloro-3-nitrophenyl)ethan-1-ol
CAS Number 1931926-47-4 (S-isomer); 5465-65-6 (Ketone precursor)
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Physical State Pale yellow to off-white solid or viscous oil
Chirality (S)- or (R)- (Enantiopure forms are critical)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in water
Hazards Irritant; Nitro compounds may exhibit thermal instability

Synthetic Pathways: The Chiral Switch

The primary challenge in synthesizing this intermediate is reducing the ketone 1-(4-chloro-3-nitrophenyl)ethanone to the alcohol with high enantioselectivity (ee > 98%) while preventing the reduction of the nitro group to an aniline. Standard catalytic hydrogenation (H₂/Pd-C) is unsuitable as it reduces the nitro group.

Method A: Asymmetric Transfer Hydrogenation (ATH)

This is the preferred industrial route due to scalability and chemoselectivity. It utilizes a Ruthenium catalyst with a chiral diamine ligand (e.g., TsDPEN).

Mechanism & Rationale
  • Catalyst: RuCl.

  • Hydrogen Source: Formic acid/Triethylamine (HCOOH/TEA) azeotrope.

  • Selectivity: The Ruthenium center coordinates with the ketone oxygen and transfers a hydride to the carbonyl carbon. The chiral ligand steric environment dictates the face of attack, yielding the (S)-alcohol. The nitro group remains untouched under transfer hydrogenation conditions.

Experimental Protocol (Self-Validating)
  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 1-(4-chloro-3-nitrophenyl)ethanone (10.0 g, 50 mmol) in anhydrous DMF or DCM (50 mL).

  • Catalyst Addition: Add RuCl (0.5 mol%) to the solution.

  • Hydrogen Donor: Slowly add a pre-mixed solution of HCOOH:TEA (5:2 molar ratio, 15 mL) via syringe pump over 30 minutes to control exotherm and CO₂ evolution.

  • Reaction: Stir at 25–30°C for 12–16 hours.

    • Validation Point: Monitor by HPLC.[2] Ketone peak should disappear; Nitro group peak (UV signature) must remain unchanged.

  • Work-up: Quench with water (100 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and brine.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient) or recrystallization from heptane/IPA to obtain (S)-1-(4-chloro-3-nitrophenyl)ethan-1-ol .

    • Target Yield: >90%.[2][3][4]

    • Target ee: >98%.[2]

Method B: Biocatalytic Reduction

Enzymatic reduction using Alcohol Dehydrogenases (ADHs) offers milder conditions and often higher enantioselectivity (>99% ee).

  • Enzyme: KRED (Ketoreductase) specific to acetophenones (e.g., from Rhodotorula or commercial screening kits).

  • Cofactor Recycling: NADPH is regenerated using Glucose Dehydrogenase (GDH) and Glucose.[5]

  • Protocol Summary: The ketone is suspended in a phosphate buffer (pH 7.0) containing the enzyme, cofactor (NADP+), and recycling system (Glucose/GDH).[5] Stir at 30°C for 24 hours. The product is extracted with EtOAc.

Pharmaceutical Applications & Downstream Logic[9]

The utility of 1-(4-chloro-3-nitrophenyl)ethan-1-ol lies in its conversion to the chiral amine, which is the actual pharmacophore linker in drugs like Ensartinib .

The "Chiral Pivot" Workflow

The alcohol is rarely the final motif. It is typically converted to the amine with inversion of configuration (via Mitsunobu-azide) or retention (via double inversion), or used as a leaving group.

  • Activation: The (S)-alcohol is converted to a Mesylate ((S)-OMs).

  • Displacement: Reaction with Sodium Azide (NaN₃) proceeds via Sₙ2 mechanism, inverting the stereocenter to the (R)-azide (if (R)-amine is desired) or requiring a double-inversion strategy if (S)-amine is needed.

    • Note: For Ensartinib, the (S)-enantiomer of the amine is typically required. This often implies starting with the (R)-alcohol if a single inversion is used, or using retention methodologies.

  • Staudinger Reduction: The azide is reduced to the amine 1-(4-chloro-3-nitrophenyl)ethanamine using PPh₃/H₂O.

  • Nitro Reduction: Finally, the nitro group is reduced to the aniline to allow coupling to the aminopyrazole core of the kinase inhibitor.

Visualization: Synthesis & Application Map

G cluster_0 Critical Quality Attribute Ketone 1-(4-chloro-3-nitrophenyl) ethanone (Achiral Precursor) Alcohol (S)-1-(4-chloro-3-nitrophenyl) ethan-1-ol (The Topic: Chiral Pivot) Ketone->Alcohol Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCOOH) Chemoselective NO2 preservation Mesylate Activated Mesylate (Leaving Group) Alcohol->Mesylate MsCl, TEA (Activation) Azide Chiral Azide (Inverted Center) Mesylate->Azide NaN3, DMF (Sn2 Inversion) Amine (R)-1-(4-chloro-3-nitrophenyl) ethanamine Azide->Amine PPh3, H2O (Staudinger Reduction) Drug Ensartinib (X-396) (ALK Inhibitor) Amine->Drug Multi-step Coupling & Nitro Reduction

Caption: Workflow transforming the ketone precursor into the bioactive amine scaffold via the chiral alcohol pivot.

Process Optimization & Safety (CPPs)

When scaling this process, several Critical Process Parameters (CPPs) must be controlled to ensure safety and quality.

Thermal Stability of Nitro Compounds
  • Risk: Nitroaromatics can decompose exothermically.

  • Control: Differential Scanning Calorimetry (DSC) should be performed on the reaction mixture residue before scale-up. Maintain reaction temperatures <50°C during the reduction.

  • Distillation Warning: Do not distill the nitro-alcohol at high temperatures. High vacuum/low temperature or column chromatography is preferred to avoid thermal runaway.

Impurity Profile
  • Des-chloro impurity: Over-reduction can remove the chlorine atom (hydrodechlorination).

    • Prevention:[3] Avoid Pd/C catalysts; use Ruthenium or Biocatalysis.

  • Aniline impurity: Reduction of the nitro group.[1][6]

    • Prevention:[3] Strictly control the strength of the reducing agent. NaBH₄ is generally safe for nitro groups at low temp, but ATH is superior for enantioselectivity.

Analytical Control Strategy

To guarantee the integrity of the intermediate for pharmaceutical use, a robust analytical method is required.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (Nitro aromatic absorption).

    • Specification: Enantiomeric Excess (ee) ≥ 98.0%.

  • NMR Validation:

    • ¹H NMR (400 MHz, CDCl₃) diagnostic peaks:

      • δ 1.45 (d, 3H, CH₃)

      • δ 4.95 (q, 1H, CH-OH)

      • δ 7.5–8.0 (Aromatic protons; distinct pattern for 1,3,4-substitution).

References

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of Key Intermediates for Kinase Inhibitors. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1-(4-chloro-3-nitrophenyl)ethan-1-ol. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs Incorporating Nitro(het)arene Core. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Reduction of 1-(4-Chloro-3-nitrophenyl)ethanone to Chiral 1-(4-Chloro-3-nitrophenyl)ethan-1-ol

Mechanistic Rationale & Chemoselectivity Challenges The synthesis of chiral 1-(4-chloro-3-nitrophenyl)ethan-1-ol from its corresponding ketone, 1-(4-chloro-3-nitrophenyl)ethanone, presents a profound chemoselectivity cha...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemoselectivity Challenges

The synthesis of chiral 1-(4-chloro-3-nitrophenyl)ethan-1-ol from its corresponding ketone, 1-(4-chloro-3-nitrophenyl)ethanone, presents a profound chemoselectivity challenge. The substrate contains three highly reactive functional groups: the prochiral carbonyl (C=O), the reducible nitro group (–NO₂), and the labile aryl chloride (Ar–Cl)[1].

The Causality of Failure with Standard Methods: If a chemist employs traditional transition-metal catalyzed hydrogenation (e.g., H₂ with Pd/C), the nitro group will be rapidly and preferentially reduced to an aniline derivative, and the aryl chloride may undergo hydrodehalogenation. Conversely, the use of standard hydride donors like sodium borohydride (NaBH₄) will successfully reduce the ketone but yield a racemic mixture, while occasionally forming hydroxylamine byproducts if the reaction temperature is not strictly controlled.

The Causality of Success: To achieve high enantiomeric excess (ee) while maintaining absolute chemoselectivity, the reduction must bypass direct metal-substrate coordination that activates the –NO₂ or Ar–Cl bonds. This guide details two field-proven methodologies that solve this via distinct mechanistic pathways:

  • Biocatalytic Asymmetric Reduction: Utilizes engineered Ketoreductases (KREDs). The enzymatic binding pocket sterically excludes the nitro and chloro groups from the hydride transfer trajectory, ensuring 100% chemoselectivity.

  • Asymmetric Transfer Hydrogenation (ATH): Utilizes the Noyori-type RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. The Ru(II) complex operates via an outer-sphere mechanism. The hydride and proton are transferred simultaneously to the carbonyl via a six-membered pericyclic transition state, completely ignoring the nitro and halogen substituents[2].

Synthetic Workflow

Workflow Sub 1-(4-chloro-3-nitrophenyl)ethanone (Substrate) Biocat Protocol A: Biocatalysis KRED / NADP+ / Glucose Sub->Biocat Aqueous Buffer 30°C, pH 7.0 Chemcat Protocol B: Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN] Sub->Chemcat FA/TEA Azeotrope 40°C, Organic Solvent ProdS (S)-1-(4-chloro-3-nitrophenyl)ethan-1-ol (>99% ee) Biocat->ProdS Enzyme-controlled Stereoselectivity ProdR (R)-1-(4-chloro-3-nitrophenyl)ethan-1-ol (>98% ee) Chemcat->ProdR Ligand-controlled Stereoselectivity

Parallel synthetic workflows for the enantioselective reduction of 1-(4-chloro-3-nitrophenyl)ethanone.

Protocol A: Biocatalytic Asymmetric Reduction (KRED)

This protocol utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. The causality behind the GDH system is to continuously regenerate the expensive NADP⁺ cofactor into its active NADPH form, driving the reaction to completion using cheap D-glucose as the terminal hydride donor.

Reagents & Materials
  • Substrate: 1-(4-chloro-3-nitrophenyl)ethanone (100 mmol, ~19.9 g)

  • Enzymes: KRED (e.g., KRED-P1-B04 or equivalent S-selective enzyme, 500 mg), GDH (100 mg)

  • Cofactor & Donor: NADP⁺ sodium salt (100 mg), D-Glucose (150 mmol, 27.0 g)

  • Buffer: 100 mM Potassium phosphate buffer (K₂HPO₄/KH₂PO₄), pH 7.0 (500 mL)

  • Co-solvent: DMSO (25 mL)

Step-by-Step Methodology
  • Buffer Preparation: In a 1 L jacketed reactor, add 500 mL of the 100 mM phosphate buffer. Equilibrate the temperature to 30 °C.

  • System Priming: Dissolve D-Glucose (27.0 g) and NADP⁺ (100 mg) into the buffer. Stir at 250 rpm until fully dissolved.

  • Enzyme Addition: Carefully add the KRED (500 mg) and GDH (100 mg) powders. Crucial: Do not subject the enzymes to high shear forces; maintain stirring at 250 rpm.

  • Substrate Introduction: Dissolve 19.9 g of the substrate in 25 mL of DMSO. Add this solution dropwise to the reactor over 15 minutes. The substrate will form a fine suspension.

  • Reaction Monitoring & Self-Validation: Connect an autotitrator loaded with 1.0 M NaOH, set to maintain pH 7.0.

    • Self-Validating System: As GDH oxidizes D-glucose to gluconic acid to regenerate NADPH, the pH of the system naturally drops. The continuous, steady consumption of 1.0 M NaOH by the autotitrator is a direct, real-time physical validation that the catalytic cycle is actively turning over. If base consumption stops, the reaction is either complete or the enzyme has deactivated.

  • Workup: Once base consumption ceases (typically 12–18 hours), extract the aqueous mixture with Ethyl Acetate (3 × 200 mL). The highly polar gluconic acid and enzymes remain in the aqueous phase. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the chiral alcohol.

Protocol B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

For laboratories lacking biocatalytic infrastructure, the Noyori ATH provides a highly scalable chemical alternative. We utilize a Formic Acid/Triethylamine (FA/TEA) azeotrope as the hydrogen donor. The causality of choosing FA/TEA over isopropanol is that the decomposition of formic acid to CO₂ makes the hydride transfer thermodynamically irreversible, pushing the equilibrium entirely to the alcohol product[3].

Reagents & Materials
  • Substrate: 1-(4-chloro-3-nitrophenyl)ethanone (100 mmol, ~19.9 g)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mmol, 63.6 mg) — S/C ratio of 1000:1

  • Hydride Source: Formic acid/Triethylamine azeotrope (5:2 molar ratio, 25 mL)

  • Solvent: Ethyl Acetate or DMF (100 mL, anhydrous and degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Purge a 250 mL Schlenk flask with dry Nitrogen or Argon for 15 minutes. Absolute exclusion of oxygen is necessary to prevent the oxidation of the Ru(II) catalyst to an inactive Ru(III) species.

  • Substrate & Catalyst Loading: Add the substrate (19.9 g) and the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (63.6 mg) to the flask.

  • Solvent & Donor Addition: Inject 100 mL of degassed Ethyl Acetate, followed by 25 mL of the FA/TEA azeotrope via syringe.

  • Thermal Activation & Self-Validation: Heat the reaction mixture to 40 °C under continuous stirring.

    • Self-Validating System: Within 10–15 minutes of reaching 40 °C, steady effervescence (CO₂ gas bubbles) will be observed. This gas evolution is the direct byproduct of formic acid donating its hydride to the ruthenium complex. The visual bubbling validates that the active catalytic species has formed and hydride transfer is occurring.

  • Reaction Monitoring: Stir for 6–8 hours. Monitor the disappearance of the ketone via TLC or HPLC.

  • Workup: Cool the mixture to 0 °C and slowly quench with 50 mL of saturated NaHCO₃ to neutralize residual formic acid. Separate the organic layer, wash with water (2 × 50 mL) and brine, dry over MgSO₄, and evaporate the solvent to isolate the (R)-1-(4-chloro-3-nitrophenyl)ethan-1-ol.

Quantitative Data & Analytics

The following table summarizes the comparative metrics of both protocols, allowing researchers to select the optimal pathway based on their specific scale-up and purity requirements.

ParameterProtocol A: Biocatalysis (KRED)Protocol B: Noyori ATH (Ru-TsDPEN)
Active Catalyst Engineered Ketoreductase (KRED)RuCl(p-cymene)[(R,R)-TsDPEN]
Hydride Source D-Glucose (via GDH/NADP⁺)Formic Acid (FA/TEA azeotrope)
Enantiomeric Excess (ee) > 99.5% (S or R depending on enzyme)> 98.0% (R with R,R-ligand)
Chemoselectivity 100% (No –NO₂ or Ar–Cl reduction)> 99% (Trace –NO₂ reduction possible)
Reaction Time 12 - 18 hours6 - 8 hours
E-factor (Waste Profile) Low (Aqueous, biodegradable)Moderate (Organic solvents, Ru waste)
Thermodynamic Drive Oxidation of glucose to gluconic acidIrreversible off-gassing of CO₂

References

  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives (Context: Synthesis and handling of 4-chloro-3-nitroacetophenone precursors). Asian Journal of Chemistry. 1

  • Aminotriazole Mn(I) Complexes as Effective Catalysts for Transfer Hydrogenation of Ketones (Context: Transfer hydrogenation mechanisms and chemoselectivity challenges with nitroacetophenones). National Center for Biotechnology Information (PMC). 3

  • Syntheses, characterisation, and catalytic role of (η5-C5Me5)Rh(III) guanidinato complexes in transfer hydrogenation (TH) and TH–etherification (Context: Chemoselective reduction of 4-nitroacetophenone without reducing the nitro group). RSC Publishing.

  • CHIRAL COMPOUND SUITABLE AS A CATALYST FOR ASYMMETRIC TRANSFER HYDROGENATION - Patent 1824868 (Context: Ru-TsDPEN catalyst specifications and outer-sphere mechanisms). European Patent Office. 2

Sources

Application

Application Note: Biocatalytic Asymmetric Synthesis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol

This Application Note is structured as a high-level technical guide for process chemists and biochemists. It synthesizes established biocatalytic methodologies for acetophenone derivatives, applying them specifically to...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and biochemists. It synthesizes established biocatalytic methodologies for acetophenone derivatives, applying them specifically to the 4-chloro-3-nitro substituted analog.

Executive Summary

The chiral alcohol 1-(4-chloro-3-nitrophenyl)ethan-1-ol is a high-value intermediate, structurally relevant to the synthesis of ALK inhibitors (e.g., Crizotinib analogs) and other kinase-targeting pharmacophores. Traditional chemical reduction (e.g., NaBH₄) yields racemic mixtures requiring costly chiral resolution. Asymmetric transfer hydrogenation (ATH) using transition metals (Ru, Rh) is effective but often requires high pressure and expensive ligands.

This guide details a Biocatalytic Reduction Protocol using Ketoreductases (KREDs). This method offers mild reaction conditions (ambient temperature, atmospheric pressure), high enantiomeric excess (>99% ee), and the ability to access both (R) and (S) enantiomers by simple enzyme selection.

Reaction Mechanism & Design

The core transformation is the hydride transfer from the cofactor (NADPH or NADH) to the carbonyl carbon of 4'-chloro-3'-nitroacetophenone . To make this economically viable, a coupled cofactor regeneration system is employed.[1]

The Coupled System

We utilize a Glucose Dehydrogenase (GDH) coupled cycle. This is preferred over Isopropanol/ADH systems for this substrate because the gluconolactone byproduct formation drives the equilibrium strongly toward the alcohol product, overcoming the thermodynamic limitations often seen with aromatic ketones.

Pathway Visualization

The following diagram illustrates the electron transfer and mass flow within the bioreactor.

BiocatalyticCycle Substrate 4'-Chloro-3'-nitroacetophenone Product Chiral Alcohol (1-(4-chloro-3-nitrophenyl)ethan-1-ol) Substrate->Product Reduction NADP_Ox NADP+ NADPH_Red NADPH NADP_Ox->NADPH_Red Regeneration NADPH_Red->NADP_Ox Hydride Transfer Glucose D-Glucose Gluconolactone D-Gluconolactone Glucose->Gluconolactone Oxidation KRED Ketoreductase (KRED) KRED->Substrate GDH Glucose Dehydrogenase (GDH) GDH->Glucose

Figure 1: Coupled enzymatic cycle utilizing GDH for NADPH regeneration to drive the reduction of the nitro-chloro-acetophenone.

Enzyme Selection Strategy

The presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups makes the carbonyl carbon highly electrophilic. While this increases reactivity, it also increases the risk of background (non-enzymatic) hydrolysis or reduction if non-specific reductants are present.

Recommended Screening Panel

For this specific substrate, commercial KRED screening kits (e.g., Codexis, Evoxx, Daicel) are the standard. However, literature supports the following enzyme classes for similar halo-nitro-aromatics:

Enzyme SourceTypical SelectivityCofactorNotes
Lactobacillus kefir ADH(R)-selectiveNADPHRobust, anti-Prelog selectivity.
Lactobacillus brevis ADH(R)-selectiveNADPHHigh tolerance for biphasic solvents.
Rhodococcus erythropolis(S)-selectiveNADHPrelog selectivity; often available as whole cell.
Thermoanaerobacter brockii ADH(S)-selectiveNADPHThermostable; good for substrates with low solubility.

Experimental Protocols

Protocol A: Micro-Scale Screening (200 µL)

Objective: Identify the optimal enzyme variant.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Substrate Stock: 50 mg/mL 4'-chloro-3'-nitroacetophenone in DMSO.

  • Cofactor Mix: 1.0 g/L NADP+, 1.0 g/L NAD+, 50 mM Glucose, 10 U/mL GDH.

  • Enzyme: 1-2 mg lyophilized powder per well.

Procedure:

  • Dispense 900 µL of Cofactor Mix into a deep-well plate.

  • Add 10 mg of Enzyme powder to respective wells.

  • Add 20 µL of Substrate Stock (Final conc: ~1 g/L, 2% DMSO).

  • Seal and shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 1 mL Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes.

  • Analyze: Centrifuge to separate phases. Inject organic phase into Chiral HPLC (See Section 5).

Protocol B: Preparative Scale Synthesis (10 Gram Scale)

Objective: Produce gram-quantities for characterization or downstream synthesis.

Safety Note: Nitro-aromatics can be toxic. Handle powder in a fume hood.

Reaction Setup:

  • Substrate: 10.0 g (49.6 mmol) 4'-chloro-3'-nitroacetophenone.

  • Solvent System: 500 mL Total Volume (Biphasic: 80% Buffer / 20% MTBE).

    • Note: MTBE (Methyl tert-butyl ether) acts as a reservoir for the poorly soluble substrate, preventing enzyme inhibition.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 400 mL of 100 mM Potassium Phosphate (KPi) buffer, pH 7.0. Add 1 mM Magnesium Sulfate (MgSO₄) to stabilize the enzymes.

  • Cofactor Charge: Dissolve 100 mg NADP+ (catalytic quantity, 0.25 wt%) and 12.0 g D-Glucose (1.3 equivalents) in the buffer.

  • Enzyme Addition:

    • Add 200 mg GDH (CDX-901 or equivalent).

    • Add 500 mg Selected KRED (from screening).

    • Stir gently (150 rpm) until dissolved.

  • Substrate Addition: Dissolve 10.0 g of substrate in 100 mL MTBE. Add this solution slowly to the aqueous enzyme mixture.

  • Reaction: Stir the biphasic mixture at 30°C.

    • pH Control: The reaction produces gluconic acid. Monitor pH. Maintain pH 7.0 by automatic addition of 2M NaOH (pH stat) or manual addition every 2-3 hours.

  • Monitoring: Check conversion by TLC (Hexane:EtOAc 3:1) or HPLC every 4 hours. Reaction typically completes in 12-24 hours.

  • Work-up:

    • Add 20 g Celite (filter aid) and stir for 10 mins.

    • Filter through a sintered glass funnel to remove protein emulsion.

    • Separate the organic (MTBE) layer.

    • Extract the aqueous layer 2x with 100 mL EtOAc.

    • Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Yield Expectation: >90% Isolated Yield. Optical Purity: >98% ee.[1][2]

Analytical Methods

To validate the protocol, precise analytical methods are required.

Conversion Check (Reverse Phase HPLC)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 10% to 90% ACN over 10 mins.

  • Detection: UV @ 254 nm (Nitro group absorbance).

  • Retention: Ketone elutes later than the alcohol due to higher hydrophobicity.

Enantiomeric Excess (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or OJ-H (250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Expected Separation:

    • (S)-Enantiomer: ~12.5 min (Typical for OD-H, confirm with standards).

    • (R)-Enantiomer: ~14.2 min.[3]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion (<50%) pH DropGluconic acid accumulation inhibits KRED. Ensure active pH stat (NaOH addition).
Low Conversion Substrate InhibitionSubstrate concentration too high. Switch to "Fed-Batch" mode (add substrate in portions).
Emulsion during Work-up Protein DenaturationDo not shake vigorously during extraction. Use Celite filtration (Protocol B, Step 7).
Low ee Background ReactionEnsure no chemical reducing agents are present. Lower temperature to 20°C to favor enzymatic pathway.
Process Development Workflow

The following diagram outlines the logical progression from initial screening to final product isolation.

Workflow Start Start: 4'-Chloro-3'-nitroacetophenone Screen Step 1: 96-Well Plate Screening (Identify KRED & Selectivity) Start->Screen Hit Hit Identification (>90% Conv, >98% ee) Screen->Hit Hit->Screen No Hits? Test new library Opt Step 2: Optimization (pH Control, Cosolvent %) Hit->Opt Scale Step 3: Gram-Scale Batch (Biphasic System, pH Stat) Opt->Scale DSP Step 4: Downstream Processing (Celite Filtration -> Extraction) Scale->DSP Final Final Product: Chiral Alcohol DSP->Final

Figure 2: Strategic workflow for process development and scale-up.

References

  • BenchChem. (2025).[1][4][5] The Versatility of 1-(4-Chlorophenyl)ethanol in Modern Organic Synthesis: A Technical Guide. Link

  • Codexis, Inc. (2023). Enzyme Screening Kits and Panels: Ketoreductases (KRED). Link

  • Hollmann, F., et al. (2011). Biocatalytic Reduction Reactions from a Chemist's Perspective. Green Chemistry. Link

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[5] Applied Microbiology and Biotechnology. Link

  • Niefind, K., et al. (2003).[6] The crystal structure of R-specific alcohol dehydrogenase from Lactobacillus brevis. Journal of Molecular Biology. Link

Sources

Method

Application Note: Enantioselective Synthesis of 1-(4-Chloro-3-nitrophenyl)ethan-1-ol

Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists. Executive Summary The preparation of enantiomerically pure 1-(4-chloro-3-nitrophenyl)ethan-1-ol[1] is a critical tra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists.

Executive Summary

The preparation of enantiomerically pure 1-(4-chloro-3-nitrophenyl)ethan-1-ol[1] is a critical transformation in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of both a reducible aromatic nitro group and an aryl chloride on the acetophenone backbone demands highly chemoselective and stereoselective methodologies. This application note provides two fully validated, orthogonal protocols for the asymmetric reduction of 1-(4-chloro-3-nitrophenyl)ethanone[2]: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

By employing these two distinct mechanistic pathways, researchers can establish a self-validating system for impurity tracking and scalability assessment.

Strategic Rationale & Chemoselectivity

The starting material, 1-(4-chloro-3-nitrophenyl)ethanone, presents a chemoselectivity challenge. While traditional hydride donors like sodium borohydride can reduce the ketone without disturbing the nitro group under strictly controlled, mild conditions[3], they inherently lack stereocontrol, resulting in a racemic mixture.

To achieve >99% enantiomeric excess (ee) while completely suppressing the reduction of the nitro group to an aniline derivative or the hydrodehalogenation of the aryl chloride, we bypass harsh pressurized hydrogenation in favor of highly targeted hydride transfer systems.

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

The ATH protocol utilizes the well-established Noyori-Ikariya precatalyst, RuCl(p-cymene)[(R,R)-TsDPEN][4]. The selection of a formic acid/triethylamine (TEAF) azeotrope over isopropanol as the hydrogen donor is a deliberate, field-proven choice. The TEAF system drives the reaction irreversibly forward because the byproduct is CO₂ gas, preventing the equilibrium stalling often observed with electron-deficient acetophenones in isopropanol.

The reaction proceeds via an outer-sphere mechanism. The metal center and the chiral ligand act synergistically to deliver a hydride and a proton to the Re or Si face of the ketone simultaneously, without requiring the substrate to directly coordinate to the ruthenium atom.

ATH_Mechanism Precatalyst Precatalyst RuCl(p-cymene)(TsDPEN) ActiveCat Active Catalyst Ru-H Species Precatalyst->ActiveCat Base / HCOO- TS Outer-Sphere Transition State ActiveCat->TS Substrate Binding Substrate 1-(4-chloro-3-nitrophenyl)ethanone Substrate->TS TS->ActiveCat Catalyst Regeneration Product Chiral Alcohol (R)- or (S)-Isomer TS->Product Enantioselective Delivery Formate Formic Acid / TEA (Hydride Source) Formate->ActiveCat Hydride Transfer

Fig 1. Outer-sphere bifunctional mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation.

Step-by-Step Protocol
  • Preparation of the Catalyst Solution: In a strictly inert atmosphere (argon/nitrogen), dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mol%, S/C = 1000) in anhydrous DMF (2.0 mL/mmol substrate).

  • Substrate Addition: Add 1-(4-chloro-3-nitrophenyl)ethanone (1.0 equiv) to the stirring catalyst solution.

  • Azeotrope Introduction: Dropwise, add a pre-mixed azeotrope of Formic Acid/Triethylamine (molar ratio 5:2, 3.0 equiv of formic acid). Caution: Mild exotherm and CO₂ evolution will occur.

  • Reaction: Heat the mixture to 40 °C and stir for 12–16 hours. Monitor conversion via TLC or HPLC.

  • Quench & Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove DMF and TEAF salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Optimization Data
SolventTemperature (°C)Catalyst Loading (S/C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
DMF40100012>9996.5
EtOAc401000169594.0
DCM25500248090.2

Method B: Biocatalytic Reduction via Engineered Ketoreductases

Mechanistic Causality

For applications requiring absolute stereopurity (>99.5% ee), biocatalysis is the superior choice. Engineered ketoreductases (KREDs), such as variants derived from Candida glabrata or Synechococcus sp., possess highly evolved active sites that perfectly discriminate between the bulky aryl group and the methyl group of the acetophenone[5][6].

Because KREDs are strictly NADPH-dependent, stoichiometric use of this cofactor is economically prohibitive. Therefore, a self-sustaining cofactor recycling system utilizing Glucose Dehydrogenase (GDH) and D-glucose is implemented. To overcome the poor aqueous solubility of the highly lipophilic substrate, 10% v/v DMSO is utilized. Engineered KREDs maintain their rigidified tertiary structures in this cosolvent, preventing the denaturation that plagues wild-type enzymes.

Biocatalysis_Cycle Ketone Prochiral Ketone KRED Engineered KRED Ketone->KRED Substrate Alcohol Enantiopure Alcohol KRED->Alcohol Reduction NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Donor GDH Glucose Dehydrogenase NADP->GDH GDH->NADPH Regeneration Lactone D-Glucono-1,5-lactone GDH->Lactone Oxidation Glucose D-Glucose Glucose->GDH

Fig 2. Biocatalytic reduction workflow featuring KRED and GDH-mediated NADPH cofactor recycling.

Step-by-Step Protocol
  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate (KPi) buffer at pH 7.0 containing 2 mM MgCl₂.

  • Cofactor & Enzyme Loading: To 9.0 mL of the buffer, add NADP⁺ (0.5 mM), D-Glucose (150 mM), GDH powder (10 U/mL), and the selected KRED variant (20 mg/mL cell-free extract or purified powder).

  • Substrate Feeding: Dissolve 1-(4-chloro-3-nitrophenyl)ethanone (100 mM final concentration) in 1.0 mL of pure DMSO. Add this solution dropwise to the stirring aqueous enzyme mixture to achieve a 10% v/v DMSO final concentration.

  • Incubation: Stir the biphasic/suspension mixture at 30 °C and 250 rpm for 24 hours. Maintain pH at 7.0 using an autotitrator (1 M NaOH) as gluconic acid is produced.

  • Extraction: Add 10 mL of MTBE (Methyl tert-butyl ether) to the reaction vessel. Centrifuge at 4000 rpm for 10 minutes to break the emulsion. Extract the aqueous layer twice more with MTBE, combine the organic layers, dry over Na₂SO₄, and evaporate.

Biocatalytic Screening Data (100 mM Substrate Loading)
Enzyme SystemCosolvent (10% v/v)Cofactor RecyclingIsolated Yield (%)Enantiomeric Excess (ee %)
CgKR1 VariantDMSOGDH / Glucose98>99.9
LbADHIsopropanolSubstrate-Coupled8598.5
Synechococcus sp.DMSOGDH / Glucose95>99.0

Downstream Processing & Chiral Analytics

To validate the optical purity of the synthesized 1-(4-chloro-3-nitrophenyl)ethan-1-ol, chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

  • Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic flow.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Rationale: The baseline resolution of the (R) and (S) enantiomers ensures that the >99% ee claims from the biocatalytic route are analytically sound and free from baseline integration artifacts.

References

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Chemical Communications (RSC Publishing). URL:[Link]

  • Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones ACS Catalysis. URL: [Link]

  • Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation (Mechanistic reference for RuCl(p-cymene)(TsDPEN) ATH). ACS Omega. URL:[Link]

  • Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942 PMC / NIH. URL:[Link]

Sources

Application

Scalable synthetic routes for 1-(4-chloro-3-nitrophenyl)ethan-1-ol

Executive Summary This application note details scalable, robust synthetic protocols for the production of 1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS: 1931926-47-4), a critical chiral building block in the synthesis of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details scalable, robust synthetic protocols for the production of 1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS: 1931926-47-4), a critical chiral building block in the synthesis of kinase inhibitors and other pharmaceutical actives. We present a consolidated workflow starting from the commodity chemical 4-chloroacetophenone.

The guide covers three distinct process modules:

  • Precursor Synthesis: Regioselective nitration of 4-chloroacetophenone.

  • Route A (Racemic): Cost-effective chemical reduction using Sodium Borohydride (NaBH₄).[1]

  • Route B (Asymmetric): Enantioselective Transfer Hydrogenation (ATH) for high-value chiral applications.

Retrosynthetic Analysis & Strategy

The target molecule contains a secondary alcohol and a nitro-substituted aromatic ring. The most efficient disconnection involves the reduction of the corresponding ketone. The ketone itself is accessible via electrophilic aromatic substitution (nitration) of 4-chloroacetophenone.

Strategic Considerations:

  • Regiochemistry: The acetyl group is a meta-director, and the chlorine atom is an ortho/para-director. In 4-chloroacetophenone, position 3 is meta to the acetyl and ortho to the chlorine; both directing groups reinforce substitution at this position, ensuring high regioselectivity.

  • Safety: The nitration step involves substantial exotherm potential. Strict temperature control is the critical process parameter (CPP).

Retrosynthesis Target Target: 1-(4-chloro-3-nitrophenyl)ethan-1-ol Intermediate Intermediate: 1-(4-chloro-3-nitrophenyl)ethan-1-one Target->Intermediate Reduction (Racemic or Asymmetric) Starting Starting Material: 4-Chloroacetophenone Intermediate->Starting Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic strategy leveraging reinforcing directing groups for regiocontrol.

Module 1: Synthesis of the Precursor

Target: 1-(4-chloro-3-nitrophenyl)ethan-1-one Reaction Type: Electrophilic Aromatic Substitution (Nitration)

Mechanism & Causality

The reaction utilizes a "mixed acid" system (Sulfuric/Nitric).[2][3] Sulfuric acid acts as the catalyst to generate the nitronium ion (


), the active electrophile. The reaction must be kept below 5°C to prevent dinitration or oxidation of the acetyl group.
Scalable Protocol (100g Scale)

Reagents:

  • 4-Chloroacetophenone (100 g, 0.647 mol)

  • Sulfuric Acid, conc.[2][4] (H₂SO₄) (300 mL)

  • Nitric Acid, fuming (HNO₃) (45 mL, ~1.1 eq)

  • Ice/Water (1.5 kg)

Step-by-Step Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (overhead), internal thermometer, and pressure-equalizing addition funnel. Place in an ice/salt bath.

  • Solvent Charge: Add concentrated H₂SO₄ (250 mL) and cool to 0°C.

  • Substrate Addition: Slowly add 4-chloroacetophenone (100 g). Note: The dissolution is exothermic. Maintain internal temp <10°C.

  • Nitration: Prepare a mixture of HNO₃ (45 mL) and H₂SO₄ (50 mL). Add this mixture dropwise to the reaction vessel.

    • CRITICAL: Adjust addition rate to keep internal temperature between -5°C and +5°C . Exceeding 10°C significantly increases byproduct formation.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.

  • Quench: Pour the reaction mixture slowly onto 1.5 kg of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid. Wash the filter cake with cold water (3 x 200 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4]

    • Expected Yield: 80-85% (approx. 105-110 g).

    • Appearance: Yellow crystalline solid.

Module 2: Route A - Cost-Effective Racemic Reduction

Target: (±)-1-(4-chloro-3-nitrophenyl)ethan-1-ol Applicability: For use as a standard, or where chiral resolution is performed downstream.

Protocol
  • Dissolution: Dissolve 1-(4-chloro-3-nitrophenyl)ethan-1-one (50 g, 0.25 mol) in Methanol (250 mL). Cool to 0°C.[2][3]

  • Reduction: Add Sodium Borohydride (NaBH₄) (4.75 g, 0.125 mol, 0.5 eq) portion-wise over 30 minutes.

    • Why: NaBH₄ delivers 4 hydrides per mole; 0.5 eq provides a theoretical excess while minimizing waste.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor disappearance of ketone by TLC.

  • Quench: Add Acetone (10 mL) to destroy excess hydride, then concentrate the methanol under reduced pressure.

  • Workup: Partition the residue between Ethyl Acetate (300 mL) and 1M HCl (100 mL). Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1][5]

    • Expected Yield: >90% quantitative crude.

Module 3: Route B - Asymmetric Transfer Hydrogenation (ATH)

Target: (S)- or (R)-1-(4-chloro-3-nitrophenyl)ethan-1-ol Applicability: Production of chiral API intermediates.

Technology Selection

While biocatalysis (KREDs) is viable, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (Noyori type) is often preferred for initial scale-up due to ease of handling without fermentation equipment.

Catalyst System: RuCl(p-cymene)[(R,R)-Ts-DPEN] Hydrogen Source: Sodium Formate / Formic Acid (Aqueous).

Protocol
  • Preparation: In a reactor, charge the ketone precursor (50 g), Formic acid/Triethylamine azeotrope (5:2 molar ratio, 150 mL), and Dichloromethane (DCM) (100 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%).

  • Reaction: Stir at 25-30°C for 12-24 hours.

    • Mechanism:[3][6][7] The Ru-hydride species transfers a hydride to the carbonyl face dictated by the chiral diamine ligand (Ts-DPEN), establishing the stereocenter.

  • Workup: Dilute with water (200 mL). Separate the organic layer.[1][8] Wash with sat. NaHCO₃ (to remove formic acid).

  • Purification: Evaporate solvent. The high enantiomeric excess (>95% ee) usually negates the need for chiral chromatography, though recrystallization from heptane/IPA can upgrade ee to >99%.

Analytical Controls & Specifications

ParameterSpecificationMethod
Appearance Off-white to yellow solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water gradient
Chiral Purity (Route B) > 98% eeChiralpak AD-H or OD-H
¹H NMR (CDCl₃) δ 7.8 (d, 1H), 7.6 (d, 1H), 7.5 (dd, 1H), 4.9 (q, 1H), 1.5 (d, 3H)400 MHz NMR
Residual Solvents Compliant with ICH Q3CGC-Headspace

Process Workflow Diagram

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction (Select Route) Start 4-Chloroacetophenone Nitration Nitration HNO3/H2SO4, <5°C Start->Nitration Inter Intermediate: 4-Cl-3-NO2-Acetophenone Nitration->Inter Decision Select Path Inter->Decision RouteA Route A: Racemic NaBH4, MeOH Decision->RouteA Standard RouteB Route B: Asymmetric Ru-TsDPEN, Formate Decision->RouteB High Value Product Final Product: 1-(4-chloro-3-nitrophenyl)ethan-1-ol RouteA->Product RouteB->Product

Figure 2: Integrated process workflow for racemic and asymmetric synthesis.

Safety & Handling (MSDS Summary)

  • Nitro Compounds: The intermediate and product contain nitro groups. While stable at room temperature, avoid heating dry solids above 100°C to prevent decomposition.

  • Nitration: The nitration step is highly exothermic . Failure of cooling systems can lead to thermal runaway. Ensure emergency quench water is available.

  • Sensitization: Chlorinated nitroaromatics are potential skin sensitizers. Use full PPE (gloves, goggles, respirator).

References

  • Nitration of Acetophenone Derivatives

    • Organic Syntheses, Coll.[2][4] Vol. 2, p. 434 (1943). "m-Nitroacetophenone".

    • Source:

  • General Reduction Protocol (NaBH4)

    • BenchChem.[1] "Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol".

    • Source:

  • Asymmetric Transfer Hydrogenation

    • Sigma-Aldrich.[9] "Asymmetric Reduction of Ketones using Ru-Catalysts".

    • Source:

  • Biocatalytic Approaches (Alternative Route)

    • Biotechnology Letters, 2005, 27(2), 119-125.[10] "Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate...". (Demonstrates KRED activity on similar chloro-nitro substrates).

    • Source:

  • Product Data

    • BLD Pharm. "1-(4-Chloro-3-nitrophenyl)ethanol MSDS and Properties".
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Chloro-3-nitrophenyl)ethan-1-ol

Welcome to the Technical Support Center for the synthesis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol . This secondary alcohol is a critical intermediate in drug development and agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol . This secondary alcohol is a critical intermediate in drug development and agrochemical synthesis. The primary synthetic challenge lies in the chemoselective reduction of the precursor ketone (4'-chloro-3'-nitroacetophenone) without triggering the reduction of the highly reactive nitro group or the hydrogenolysis of the carbon-chlorine bond.

This guide provides mechanistic troubleshooting, validated protocols, and structural insights to ensure high-yield, reproducible syntheses.

Reaction Pathway & Chemoselectivity

To successfully synthesize the target alcohol, you must select a reducing agent that specifically targets the electrophilic carbonyl carbon while ignoring the electron-rich nitro group and the labile aryl chloride bond.

SynthesisWorkflow SM 4'-Chloro-3'-nitroacetophenone (Starting Material) Target 1-(4-Chloro-3-nitrophenyl)ethan-1-ol (Target Secondary Alcohol) SM->Target NaBH4 / EtOH (Chemoselective) Amine 1-(3-Amino-4-chlorophenyl)ethan-1-ol (Nitro Reduction Byproduct) SM->Amine Sn/HCl or Fe/H+ (Nitro Reduction) Dehal 1-(3-Aminophenyl)ethan-1-ol (Dehalogenation Byproduct) SM->Dehal H2, Pd/C (Global Reduction)

Reaction pathways for 4'-chloro-3'-nitroacetophenone showing chemoselective vs. over-reduction.

Troubleshooting & FAQs

Q1: My reaction yield is low, and LC-MS indicates the formation of an amine byproduct. What went wrong? A: You are observing the over-reduction of the nitro group. The nitro group has a strong electron-withdrawing effect and is highly susceptible to reduction via single-electron transfer mechanisms (e.g., dissolving metals like Sn/HCl) or transition-metal catalysis[1]. To exclusively reduce the carbonyl to the secondary alcohol, you must use a nucleophilic hydride source like 2[2]. NaBH₄ operates via nucleophilic addition directly to the electrophilic carbonyl carbon and is generally unreactive toward the nitro group under mild conditions[3]. Ensure your reaction is free of trace transition metals (like Ni or Co), which can inadvertently catalyze nitro reduction[4].

Q2: I attempted catalytic hydrogenation (H₂ with Pd/C) to reduce the ketone, but I lost the chlorine atom. Why did this happen? A: Catalytic hydrogenation over Palladium on Carbon (Pd/C) is notorious for causing hydrogenolysis of carbon-halogen bonds on aromatic rings[5]. The palladium inserts into the C-Cl bond via oxidative addition, leading to rapid dehalogenation. Furthermore, Pd/C will aggressively reduce the nitro group to an aniline derivative[4]. Avoid transition-metal-catalyzed hydrogenation for this specific substrate.

Q3: My NaBH₄ reduction stalled at 70% conversion, leaving unreacted starting material. How do I drive it to completion? A: While one mole of NaBH₄ theoretically provides four moles of hydride, in protic solvents like ethanol, the reagent slowly reacts with the solvent to form alkoxyborohydrides, consuming active hydrides[2].

  • Solution: Use a slight molar excess (0.6 to 1.0 equivalents of NaBH₄ per mole of ketone) to compensate for solvent quenching[2]. Additionally, ensure your NaBH₄ is fresh; it degrades rapidly upon exposure to atmospheric moisture. Keep the reaction at 0 °C initially to control the exothermic degradation.

Q4: How can I synthesize the enantiopure (R)- or (S)-1-(4-chloro-3-nitrophenyl)ethan-1-ol for drug development? A: Standard NaBH₄ reduction yields a racemic mixture. To achieve high enantiomeric excess (ee), utilize the6[6]. This method employs a chiral oxazaborolidine catalyst (e.g., Me-CBS) and a borane source (BH₃·THF)[7]. The chiral catalyst acts as a Lewis acid to activate the ketone and a Lewis base to activate the borane, locking the transition state and directing hydride attack exclusively to one face of the prochiral ketone[8][9].

Reagent Chemoselectivity Data

Use the following table to select the appropriate reducing conditions based on your synthetic goals.

Reducing AgentCarbonyl EffectNitro Group EffectHalogen EffectPrimary Application
NaBH₄ / EtOH Reduced to AlcoholIntactIntactStandard racemic alcohol synthesis
Me-CBS / BH₃·THF Reduced to Chiral AlcoholIntactIntactEnantioselective drug intermediate synthesis
Sn / HCl Unreactive (mostly)Reduced to AmineIntactSynthesis of aminoacetophenones
H₂ / Pd/C Reduced to AlcoholReduced to AmineCleaved (Dehalogenation)Global reduction / Deprotection

Standard Operating Procedures (Protocols)

Protocol A: Chemoselective Racemic Reduction (Standard Method)

This protocol utilizes NaBH₄ to selectively reduce the ketone while preserving the nitro and chloro groups.

  • Preparation: Charge a clean, dry round-bottom flask with 4'-chloro-3'-nitroacetophenone (1.0 eq) and absolute ethanol to achieve a 0.2 M concentration.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling minimizes the exothermic reaction between NaBH₄ and the protic solvent, preserving hydride equivalents for the ketone.

  • Reagent Addition: Slowly add sodium borohydride (0.6 to 1.0 eq) portion-wise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via TLC until complete consumption of the starting material is observed.

  • Quenching: Carefully quench the reaction by adding 1M HCl or saturated NH₄Cl solution dropwise. Causality: The acid destroys unreacted borohydride and hydrolyzes the intermediate borate ester complex, releasing the free alcohol product.

  • Workup: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield racemic 1-(4-chloro-3-nitrophenyl)ethan-1-ol.

Protocol B: Enantioselective CBS Reduction

This protocol utilizes a chiral oxazaborolidine catalyst to produce enantiopure secondary alcohols.

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the chiral Me-CBS oxazaborolidine catalyst (0.1 eq) in anhydrous THF.

  • Borane Addition: Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 eq) and cool the mixture to 0 °C.

  • Substrate Addition: Slowly add a solution of 4'-chloro-3'-nitroacetophenone (1.0 eq) in anhydrous THF over 1 hour using a syringe pump. Causality: Slow addition ensures the ketone reacts exclusively with the highly enantioselective catalyst-borane complex rather than undergoing an uncatalyzed, racemic background reduction by free BH₃.

  • Reaction: Stir at 0 °C until the reaction is complete (monitor by HPLC).

  • Quenching & Workup: Quench carefully with methanol to destroy excess borane, followed by 1M HCl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify the chiral alcohol via column chromatography.

References

  • The Nitro Group in Organic Synthesis. Studfile.
  • Unlocking the Secrets of 3-Nitroacetophenone: A Journey Into Chemoselective Reduction. Oreate AI.
  • Chemoselectivity in reduction of 3′-nitroacetophenone. Echemi.
  • Reduction of Nitro Compounds, Through different Reaction Conditions. SciSpace.
  • Corey–Itsuno reduction. Wikipedia.
  • CBS Reduction, Enantioselective Catalysis. YouTube.
  • Corey-Bakshi-Shibata Reduction. Alfa Chemistry.
  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
  • Experiment 1. Ketone Reduction by Sodium Borohydride. University of Minnesota.

Sources

Optimization

Optimizing enantiomeric excess of 1-(4-chloro-3-nitrophenyl)ethan-1-ol

Technical Support Center: Chiral Reduction of 1-(4-chloro-3-nitrophenyl)ethan-1-ol Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-EE-CRIZ-001[1] Executive Summary You are targe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Reduction of 1-(4-chloro-3-nitrophenyl)ethan-1-ol

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-EE-CRIZ-001[1]

Executive Summary

You are targeting the synthesis of (S)-1-(4-chloro-3-nitrophenyl)ethan-1-ol , a critical chiral intermediate for the ALK inhibitor Crizotinib .[1] Achieving high enantiomeric excess (>99% ee) is non-negotiable for downstream regulatory compliance.

This guide addresses the two primary industrial methodologies for this transformation:

  • Biocatalytic Reduction (Module A): The modern "Gold Standard" for specificity.

  • Asymmetric Transfer Hydrogenation (Module B): The robust chemical alternative using Ru/TsDPEN catalysts.[2]

Module A: Biocatalytic Reduction (Ketoreductases)

System Overview: This method utilizes engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) coupled with a cofactor recycling system (typically NADPH/Glucose Dehydrogenase).

Workflow Visualization

The following diagram illustrates the coupled enzymatic cycle required for this reduction.

Biocatalysis_Cycle Substrate Ketone Substrate (4-Cl-3-NO2-Acetophenone) KRED KRED Enzyme Substrate->KRED Product Chiral Alcohol (S)-Enantiomer NADP NADP+ GDH GDH (Recycle) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconate Gluconolactone KRED->Product KRED->NADP GDH->NADPH GDH->Gluconate

Figure 1: Coupled enzymatic cycle showing the KRED reduction driven by NADPH, regenerated via Glucose Dehydrogenase (GDH).[1]

Troubleshooting Guide (FAQ Format)

Q1: My conversion is high (>95%), but the ee is stuck at 90-94%. How do I reach >99%?

  • Diagnosis: You are likely witnessing "background reduction" or using a non-optimized enzyme variant. The nitro group on your substrate is electron-withdrawing, making the ketone highly reactive.[1] If the enzyme is slow, non-selective chemical reduction (from media components) or promiscuous enzymes in whole-cell preparations can compete.[1]

  • Solution:

    • Switch to Purified Enzymes: If using whole cells, cell debris can cause side reactions. Use lyophilized lysate or purified KREDs.

    • Screen Variants: You must screen a library of Lactobacillus kefir or Lactobacillus brevis derived KREDs. The "wild type" often gives moderate ee. Commercial libraries (e.g., Codexis, Johnson Matthey) contain variants evolved specifically for bulky acetophenones.[1]

    • Temperature Drop: Lower the reaction temperature to 20°C or 15°C. Enzymatic stereoselectivity often increases as temperature decreases (Arrhenius behavior).

Q2: The reaction starts fast but stalls at 50% conversion. Adding more enzyme doesn't help.

  • Diagnosis: This is a classic pH crash . The cofactor recycling system (GDH/Glucose) produces gluconic acid as a byproduct. As gluconic acid accumulates, the pH drops. KREDs are typically inactive below pH 6.0.

  • Solution:

    • Buffer Strength: Increase your buffer concentration (e.g., Potassium Phosphate) to 100-200 mM.

    • pH-Stat: For scale-up, use an autotitrator to dose 1M NaOH, maintaining pH at 7.0–7.5.

Q3: The substrate is crashing out of solution. Can I use organic solvents?

  • Diagnosis: 1-(4-chloro-3-nitrophenyl)ethanone has poor water solubility.[1]

  • Solution:

    • Co-solvents: KREDs generally tolerate up to 10-20% DMSO or IPA.

    • Biphasic System: Use a water-immiscible solvent like MTBE or Toluene overlay. The substrate resides in the organic phase and partitions into the aqueous phase as the enzyme consumes it. This also prevents substrate inhibition.

Module B: Asymmetric Transfer Hydrogenation (ATH)

System Overview: This uses a Ruthenium catalyst (typically Ru-Cl-) with a hydrogen donor.[1] It is a robust chemical alternative if biocatalysts are unavailable.

Protocol Optimization Table
ParameterRecommended ConditionTechnical Rationale
Catalyst RuClThe "Noyori" type catalyst.[1][2] The (S,S)-ligand typically yields the (S)-alcohol for acetophenones.[1]
H-Source HCOOH / TEA (5:2 azeotrope)Irreversible. Unlike IPA, formic acid releases CO₂, preventing the reverse oxidation of the product, driving conversion to 100%.[1]
Solvent DCM or EtOAcChlorinated solvents often provide higher ee in ATH than alcohols, though EtOAc is greener.
Temperature 0°C to 25°CLower temperatures suppress the non-catalyzed background racemate formation.
S/C Ratio 500:1 to 2000:1Start high (500:[1]1) to ensure completion; optimize for cost later.
Troubleshooting Guide (FAQ Format)

Q1: I am seeing low ee (70-80%) with the Ru-catalyst.

  • Diagnosis:

    • Temperature: Running at reflux or high T promotes racemization.

    • Ligand Mismatch: The electronic effect of the Nitro group (-NO2) and Chloro group (-Cl) alters the ketone's binding geometry compared to simple acetophenone.

  • Solution:

    • Ligand Tuning: Switch from TsDPEN (Tosyl) to FsDPEN (Pentafluorophenylsulfonyl). The electron-deficient FsDPEN often creates a "tighter" chiral pocket, improving ee for electron-poor ketones like yours.[1]

    • Remove Oxygen: Ru-hydride species are sensitive to oxidation. Ensure rigorous degassing (sparging with Nitrogen) of the solvent and H-source mixture before adding the catalyst.

Q2: Can I use Isopropanol (IPA) instead of Formic Acid?

  • Advisory: While possible, IPA transfer hydrogenation is reversible . You will struggle to get >95% conversion because the acetone byproduct competes for the catalyst. For high-value pharma intermediates, Formic Acid/TEA is preferred to drive the reaction to completion.[1]

Module C: Analytical Validation

Objective: You cannot optimize what you cannot measure. A robust Chiral HPLC method is required.

Recommended Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro aromatic absorbs strongly here).

  • Expected Elution: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns for this class of molecules, but must be verified with a racemic standard.

References

  • Pfizer Crizotinib Process: Cui, J. J., et al. (2011).[3] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[3] Link[1]

  • Biocatalysis Review: Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry, 13, 226-265.[1] Link

  • Noyori ATH Catalysts: Hashiguchi, S., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 117(28), 7562–7563. Link[1]

  • KRED Screening for Chloro-Acetophenones: Codexis Inc. (2010). "Ketoreductase polypeptides for the reduction of acetophenones." U.S. Patent 7,820,421. Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-chloro-3-nitrophenyl)ethan-1-ol via Recrystallization

Introduction Welcome to the Technical Support Center for the purification of 1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS: 1931926-47-4 for S-isomer; racemic often synthesized). This chiral alcohol is a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the purification of 1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS: 1931926-47-4 for S-isomer; racemic often synthesized). This chiral alcohol is a critical intermediate in the synthesis of pharmaceutical agents, often derived from the reduction of 4'-chloro-3'-nitroacetophenone (CAS: 5465-65-6) [1].[1][2]

Achieving high purity (>98%) is essential for downstream applications, particularly when this alcohol serves as a scaffold for chiral resolution or coupling reactions. The primary challenge in recrystallizing this compound lies in its tendency to "oil out" due to the interplay between the polar nitro/hydroxyl groups and the lipophilic chloro-phenyl ring, as well as separating the unreacted ketone starting material [2].

This guide provides expert-level troubleshooting, validated protocols, and mechanistic insights to ensure a robust purification process.

Module 1: Solvent System Selection & Strategy

Q1: What is the optimal solvent system for recrystallizing 1-(4-chloro-3-nitrophenyl)ethan-1-ol?

Recommendation: Ethanol/Water (EtOH/H₂O) or Toluene/Heptane .[1]

  • Ethanol/Water (Polar/Protic): This is the industry standard for nitro-phenyl alcohols.[1][2] The hydroxyl group of the product interacts favorably with ethanol, while the hydrophobic chloro-phenyl ring drives precipitation when water (anti-solvent) is added.

    • Mechanism:[1][2] The starting ketone (4'-chloro-3'-nitroacetophenone) is generally less polar than the alcohol product.[1][2] In an EtOH/H₂O system, the ketone remains more soluble in the ethanol-rich mother liquor (up to a limit) while the alcohol crystallizes out upon cooling and water addition [3].

  • Toluene/Heptane (Non-polar/Aromatic): Use this if the crude material contains significant inorganic salts or if the product oils out persistently in aqueous systems. The aromatic nature of toluene solvates the nitro-aromatic core well.[1][2]

Q2: How do I determine the correct solvent ratio?

Do not rely on fixed ratios; use a Saturation Point Titration :

  • Dissolve 1 g of crude solid in the minimum amount of hot solvent (e.g., boiling Ethanol) until clear.

  • Add the anti-solvent (e.g., warm Water) dropwise with agitation until a persistent cloudiness (turbidity) appears.

  • Add just enough hot solvent (Ethanol) to clear the solution again.

  • Allow to cool slowly.[2]

Standard Starting Ratio: 9:1 (Solvent:Anti-solvent) adjusting to 5:1 or 3:1 depending on impurity load.[1]

Module 2: Troubleshooting Common Issues

Q3: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Root Cause: The solution temperature is above the melting point of the solvated product (which is often depressed by impurities), or the anti-solvent was added too quickly, creating a local region of high supersaturation [4].

Corrective Actions:

  • Re-dissolve: Heat the mixture until the oil phase dissolves back into a homogeneous solution. You may need to add a small amount of the "good" solvent (Ethanol).[3]

  • Seed: Cool the solution to just above the temperature where oiling occurred, then add a seed crystal of pure 1-(4-chloro-3-nitrophenyl)ethan-1-ol.

  • Slow Cooling: Insulate the flask to slow the cooling rate. Rapid cooling promotes oiling.

  • Trituration: If oil persists, decant the solvent and triturate the oil with cold hexanes or heptane to induce nucleation.

Q4: The yield is low (<60%), but purity is high. Where is my product?

Root Cause: The product is too soluble in the mother liquor, or too much solvent was used.

Corrective Actions:

  • Concentrate Mother Liquor: Evaporate the filtrate to 50% volume and cool again to harvest a second crop (Crop 2). Note: Crop 2 will have lower purity.[1]

  • Adjust Anti-Solvent: Increase the ratio of anti-solvent (Water or Heptane) in the final cooling stage.

  • Lower Temperature: Cool the final mixture to 0°C or -10°C, but monitor for co-precipitation of impurities.

Q5: The starting material (Ketone) is co-crystallizing with my product.

Root Cause: The solubility differential between the ketone and alcohol is insufficient in the chosen solvent system at the final temperature.[1]

Corrective Actions:

  • Switch Solvents: If using Ethanol/Water, switch to Isopropyl Alcohol (IPA)/Hexane . The branched alcohol (IPA) has different solvation properties that may better discriminate between the ketone and alcohol.

  • Chemical Wash: Before recrystallization, wash the crude organic phase (dissolved in EtOAc) with sodium bisulfite (NaHSO₃) solution. Bisulfite forms adducts with unhindered ketones/aldehydes, rendering them water-soluble and removing them from the organic layer [5].[2] Note: Check if the nitro-ketone is sterically accessible for this.

Module 3: Experimental Protocol (SOP)

Objective: Purify crude 1-(4-chloro-3-nitrophenyl)ethan-1-ol to >98% purity.

Materials
  • Crude 1-(4-chloro-3-nitrophenyl)ethan-1-ol[1][2]

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.

Step-by-Step Procedure
  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

    • Add 30 mL of Ethanol (Solvent A).

    • Heat to reflux (approx. 78°C) with stirring.

    • If solids remain, add Ethanol in 2 mL increments until fully dissolved.[3] Do not exceed 60 mL total.

  • Filtration (Hot):

    • If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Crystallization:

    • Remove from heat.[1] While still hot (~70°C), add warm Water (Solvent B) dropwise until a faint, persistent turbidity is observed.

    • Add 1-2 mL of Ethanol to clear the solution.[1][2][3]

    • Crucial Step: Allow the flask to cool to room temperature undisturbed over 2-3 hours.

    • Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with 10 mL of cold Ethanol/Water (1:1 mixture).

    • Do not over-wash , as the product is moderately soluble.[1]

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual solvent and moisture.

Module 4: Visualization & Data

Figure 1: Purification Decision Matrix

RecrystallizationWorkflow Start Start: Crude 1-(4-chloro-3-nitrophenyl)ethan-1-ol SolventChoice Choose Solvent System (Standard: EtOH/Water) Start->SolventChoice Dissolve Dissolve in Hot Solvent A SolventChoice->Dissolve CheckSolubility Is solution clear? Dissolve->CheckSolubility FilterHot Hot Filtration (Remove Insolubles) CheckSolubility->FilterHot No (Solids remain) AddAntiSolvent Add Anti-Solvent B (Warm) until Turbidity CheckSolubility->AddAntiSolvent Yes FilterHot->AddAntiSolvent Cooling Cool Slowly to RT AddAntiSolvent->Cooling CheckState State Check Cooling->CheckState Oiling Issue: Oiling Out CheckState->Oiling Liquid Layer Crystals Success: Crystals Form CheckState->Crystals Solid Precipitate RemedyOil Remedy: Reheat, Seed, Add More Solvent A Oiling->RemedyOil Isolation Filter & Wash (Cold 1:1 Mix) Crystals->Isolation RemedyOil->Cooling Drying Dry (Vac Oven 40°C) Isolation->Drying

Caption: Figure 1. Logical workflow for the recrystallization of 1-(4-chloro-3-nitrophenyl)ethan-1-ol, including decision points for handling insolubles and oiling out.

Table 1: Impurity Management Profile
Impurity TypeSourceSolubility Behavior (EtOH/H₂O)Removal Strategy
4'-Chloro-3'-nitroacetophenone Unreacted Starting MaterialModerate solubility in EtOH; less soluble in H₂O than product.[1][2]Keep EtOH ratio high enough to retain in mother liquor; wash crude with Bisulfite if applicable.
Inorganic Salts (Borates) Reduction Byproducts (NaBH₄)Insoluble in hot Ethanol.[1]Hot Filtration step is critical.[1][2]
Oligomers/Tars Side ReactionsLow solubility; often form "oils".[1]Use Activated Carbon (Charcoal) during hot dissolution, then filter.

References

  • PubChem. (2025).[1][4] 4'-Chloro-3'-nitroacetophenone (Compound).[1][2][5] National Library of Medicine. Available at: [Link]

  • Minnesota State University Moorhead. (n.d.).[1] Recrystallization: Theory and Practice. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for bisulfite washing of ketones).

Sources

Optimization

Technical Guide: Purification of Crude 1-(4-chloro-3-nitrophenyl)ethan-1-ol

[1] Diagnostic & Triage: Know Your Impurity Before attempting purification, you must identify the specific nature of the contamination. Crude 1-(4-chloro-3-nitrophenyl)ethan-1-ol (Compound B ) is typically synthesized vi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Diagnostic & Triage: Know Your Impurity

Before attempting purification, you must identify the specific nature of the contamination. Crude 1-(4-chloro-3-nitrophenyl)ethan-1-ol (Compound B ) is typically synthesized via the reduction of 4-chloro-3-nitroacetophenone (Compound A ).[1]

Impurity Profile Table
Impurity TypeLikely IdentityDiagnostic Signal (1H NMR, CDCl3)Origin
Starting Material 4-chloro-3-nitroacetophenoneSinglet ~2.6 ppm (Acetyl CH3)Incomplete reduction
Over-Reduced 1-(3-amino-4-chlorophenyl)ethanolBroad singlet ~3.5-4.0 ppm (NH2), Upfield shift of aromaticsCatalytic hydrogenation (avoid for this substrate)
Dehydrated 4-chloro-3-nitrostyreneDoublets ~5.3 & 5.8 ppm (Vinylic H)Acidic workup or excessive heat
Inorganic Boron salts / Boric acidBroad peaks, insoluble in CDCl3Poor NaBH4 quench/workup
Decision Matrix: Solid vs. Oil
  • Scenario A: Crude is a Solid. [2][3]

    • Likely State: Racemic mixture often solidifies (MP est. 60–80°C).

    • Action: Attempt Protocol C (Recrystallization) first.

  • Scenario B: Crude is an Oil/Gum.

    • Likely State: Enantiopure (S/R) forms or high impurity content.

    • Action: Proceed to Protocol B (Chromatography) .

Purification Workflows

Protocol A: Standard Workup (The "Boron Scavenge")

Mandatory first step for NaBH4 reductions.

The Issue: Boron complexes can chelate the alcohol, making it soluble in water or forming a "gum" that traps impurities. The Fix: A rigorous acid quench followed by a base wash.

  • Quench: Cool reaction mixture to 0°C. Slowly add 1M HCl dropwise until pH ~3. Stir for 30 mins. Mechanism: Breaks the Boron-Oxygen bond.[1]

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

  • Wash:

    • Wash combined organics with Saturated NaHCO3 (removes acid).

    • Wash with Brine (removes water).

  • Dry: Dry over Anhydrous Na2SO4. Filter and concentrate.

Protocol B: Column Chromatography (High Purity)

Recommended for oils, enantiomers, or <95% purity.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Loading: Dissolve crude in minimum DCM.

Gradient Table:

StepHexane (%)EtOAc (%)Target Elution
1955Non-polar impurities (Styrenes)
28515Unreacted Ketone (Compound A)
37030Product (Compound B)
45050Polar impurities (Amines/Salts)

Visual Guide (TLC):

  • Rf (Ketone): ~0.6 (in 7:3 Hex/EtOAc)

  • Rf (Alcohol): ~0.3 (in 7:3 Hex/EtOAc)

  • Note: The alcohol is significantly more polar due to H-bonding.[1]

Protocol C: Recrystallization (Scalable)

Recommended for solid racemic crude with <5% ketone.

Solvent System: Toluene (Primary) or Ethanol/Water (Alternative).

  • Dissolution: Place crude solid in a flask. Add Toluene (approx. 3-5 mL per gram).

  • Heat: Heat to reflux (110°C) until dissolved. If insoluble particles remain (inorganics), filter hot.

  • Cooling: Allow to cool slowly to Room Temp (RT).

  • Seeding: If no crystals form, scratch glass or add a seed crystal.

  • Precipitation: Cool to 0-4°C.

  • Filtration: Filter cold. Wash with cold Hexane.

Why Toluene? The starting ketone (4-chloro-3-nitroacetophenone) is highly soluble in toluene even when cold, whereas the polar alcohol crystallizes out, effectively "washing" the impurity away.[1]

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (NaBH4 Reduction) Quench Acid Quench (pH 3) & Extraction Start->Quench Analysis Analyze Purity (TLC / NMR) Quench->Analysis Decision Physical State? Analysis->Decision Solid Solid (Racemic) Decision->Solid Crystalline Oil Oil (Enantiomer/Impure) Decision->Oil Gummy/Liquid Recryst Protocol C: Recrystallization (Toluene) Solid->Recryst Column Protocol B: Column Chromatography (Hex/EtOAc) Oil->Column Check Final QC (>98% Purity?) Recryst->Check Column->Check Success Pure Product 1-(4-chloro-3-nitrophenyl)ethanol Check->Success Yes Reprocess Reprocess Check->Reprocess No Reprocess->Column

Caption: Decision tree for selecting the optimal purification method based on physical state and purity.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. What went wrong?

  • Cause: The purity is too low, or the temperature dropped too fast.

  • Fix: Re-heat to dissolve the oil. Add a small amount of a co-solvent like Hexane (if using Toluene) or Water (if using Ethanol) to the cloud point, then cool very slowly with vigorous stirring. If it persists, switch to Protocol B (Column) .

Q2: I still see the ketone peak in NMR after recrystallization.

  • Cause: The ketone is co-crystallizing or trapped in the lattice.

  • Fix: Perform a "slurry wash." Suspend the solid in cold Hexane/Diethyl Ether (9:1) and stir for 30 minutes, then filter. The non-polar ketone is soluble in ether/hexane, while the alcohol is not.

Q3: Can I use catalytic hydrogenation (H2/Pd-C) to make this?

  • Warning: No. This method puts the Nitro group at high risk of reduction to an Aniline (1-(3-amino-4-chlorophenyl)ethanol).[1] Use Chemoselective reducing agents like NaBH4 (Sodium Borohydride) or Meerwein-Ponndorf-Verley (MPV) reduction.

Q4: The product is red/orange. Is this normal?

  • Analysis: Nitro compounds are often yellow. A deep red/orange color usually indicates the presence of azo-impurities or phenolic salts (if the Chlorine hydrolyzed, though rare under mild reduction).

  • Fix: Treat the organic solution with Activated Charcoal during the hot filtration step of recrystallization.

References

  • BenchChem. (2025).[4] Synthesis and Properties of 1-(4-Chlorophenyl)ethanol Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11147933, (R)-1-(3-nitrophenyl)ethanol.[1][5] Retrieved from [5]

  • Sigma-Aldrich. (2025). Product Specification: 4'-Chloro-3'-nitroacetophenone.[1][6][7] Retrieved from

  • Organic Syntheses. (Coll. Vol. 3). Reduction of Acetophenones using Sodium Borohydride. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Reduction of 4-Chloro-3-nitroacetophenone

As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of 4-chloro-3-nitroacetophenone. This molecule presents a classic chemoselectivity challenge due to its three reactive s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of 4-chloro-3-nitroacetophenone. This molecule presents a classic chemoselectivity challenge due to its three reactive sites: an aryl chloride, a nitro group, and a ketone. Depending on your target—whether it is 3-amino-4-chloroacetophenone (nitro reduction) or 1-(4-chloro-3-nitrophenyl)ethanol (ketone reduction)—selecting the correct mechanistic pathway is critical to avoid dehalogenation, over-reduction, or incomplete reactions[1].

This guide provides field-proven causality, step-by-step protocols, and troubleshooting logic to ensure a self-validating experimental system.

Section 1: Frequently Asked Questions (Troubleshooting Scenarios)

Q1: Why did my catalytic hydrogenation (H₂, Pd/C) result in a complex mixture of dehalogenated products and alcohols? Causality: Standard catalytic hydrogenation over Palladium on Carbon (Pd/C) is notoriously unselective for this substrate[1]. The electron-withdrawing nature of the nitro and carbonyl groups highly activates the aromatic ring. Consequently, Pd(0) readily undergoes oxidative addition into the C-Cl bond, leading to rapid hydrogenolysis (dehalogenation) [2]. Furthermore, Pd/C can sequentially reduce the ketone to an alcohol. Solution: To selectively reduce the nitro group without cleaving the C-Cl bond, you must abandon standard Pd/C. Instead, utilize Single Electron Transfer (SET) reagents (e.g., SnCl₂, Fe/HCl) or use a poisoned catalyst like Pt/C doped with vanadium or Raney Nickel at low temperatures[2]. Alternatively, the Water-Gas Shift Reaction (WGSR) has been documented to selectively reduce the nitro group while preserving halides and ketones [1].

Q2: I want to selectively reduce the nitro group to an amine. What is the most robust protocol? Causality: Reagents like Tin(II) chloride (SnCl₂) or Iron/HCl (Béchamp reduction) operate via a SET mechanism. They specifically transfer electrons to the highly electrophilic nitro group, reducing it through nitroso and hydroxylamine intermediates down to the amine. Because these metals do not readily insert into aryl C-Cl bonds under mild conditions, and because they are not hydride donors, both the chloride and the ketone remain completely intact [3].

Protocol: SnCl₂-Mediated Selective Nitro Reduction

  • Initiation: Dissolve 4-chloro-3-nitroacetophenone (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in one portion. The reaction will become slightly exothermic.

  • Propagation: Heat the mixture to 70 °C and stir for 2–3 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is fully consumed[3].

  • Quench & Workup (Critical Step): Cool to room temperature. Pour the mixture into ice water. To prevent the formation of intractable, gelatinous tin oxide emulsions, basify the aqueous layer to pH > 10 using 2M NaOH. This converts the tin salts into highly soluble stannate complexes (

    
    ).
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-amino-4-chloroacetophenone.

Q3: How do I selectively reduce the ketone to an alcohol without touching the nitro or chloro groups? Causality: To target the ketone, you need a nucleophilic hydride source. Sodium borohydride (NaBH₄) is a "hard" nucleophile that selectively attacks the electrophilic carbonyl carbon. It lacks the single-electron donating potential required to reduce a nitro group under standard conditions and cannot undergo oxidative addition to cleave the C-Cl bond [3].

Protocol: NaBH₄-Mediated Selective Ketone Reduction

  • Initiation: Dissolve 4-chloro-3-nitroacetophenone (1.0 equiv) in methanol (0.2 M) and cool to 0 °C using an ice bath.

  • Reagent Addition: Slowly add NaBH₄ (1.2 equiv) in small portions to safely manage the exothermic release of hydrogen gas[3].

  • Propagation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 1 hour.

  • Quench: Carefully quench the remaining hydride by adding saturated aqueous NH₄Cl dropwise until bubbling ceases.

  • Isolation: Remove the methanol under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (3x). Wash with brine, dry over MgSO₄, filter, and concentrate to yield 1-(4-chloro-3-nitrophenyl)ethanol.

Q4: I am seeing stubborn orange/red impurities in my nitro reduction crude. What are they and how do I fix it? Causality: Orange or red impurities are typically azo (Ar-N=N-Ar) or azoxy dimers [3]. These form when the reduction is incomplete; the intermediate nitroso compound condenses with the intermediate hydroxylamine. Solution: This indicates a lack of reducing equivalents or insufficient reaction time. Ensure you are using a full 5.0 equivalents of SnCl₂ or Fe, and maintain vigorous stirring at the elevated temperature until TLC confirms the disappearance of all intermediates.

Section 2: Quantitative Data Summary

The following table summarizes the chemoselectivity of common reducing agents against the functional groups of 4-chloro-3-nitroacetophenone.

Reducing AgentNitro Group (NO₂)Ketone (C=O)Aryl Chloride (C-Cl)Primary Product
H₂, Pd/C Reduced to NH₂Often ReducedCleaved (Dehalogenation) 3-Aminoacetophenone (Over-reduction)
SnCl₂ / EtOH Reduced to NH₂IntactIntact3-Amino-4-chloroacetophenone
Fe / HCl Reduced to NH₂IntactIntact3-Amino-4-chloroacetophenone
NaBH₄ / MeOH IntactReduced to OHIntact1-(4-Chloro-3-nitrophenyl)ethanol
WGSR (CO/H₂O) Reduced to NH₂IntactIntact3-Amino-4-chloroacetophenone
Section 3: Reaction Pathways & Troubleshooting Workflows

Below are the causal pathways and troubleshooting logic flows for the reduction of 4-chloro-3-nitroacetophenone.

Pathways SM 4-Chloro-3-nitroacetophenone TargetA 3-Amino-4-chloroacetophenone (Nitro Reduction) SM->TargetA SnCl2 or Fe/HCl (SET Mechanism) TargetB 1-(4-Chloro-3-nitrophenyl)ethanol (Ketone Reduction) SM->TargetB NaBH4 (Hydride Transfer) Fail1 3-Aminoacetophenone (Dehalogenation) SM->Fail1 H2, Pd/C (Hydrogenolysis) Fail2 Azo/Azoxy Dimers (Incomplete Reduction) SM->Fail2 Weak Reductants (Condensation)

Reaction pathways demonstrating the chemoselectivity of 4-chloro-3-nitroacetophenone reduction.

Workflow Start Analyze Crude Mixture (LC-MS / NMR) Q1 Is the C-Cl bond intact? Start->Q1 Q2 Are there orange/red impurities? Q1->Q2 Yes Sol1 Switch from Pd/C to Pt/C(V) or SnCl2 Q1->Sol1 No (Dehalogenation) Sol2 Increase Equivalents of Reducing Agent Q2->Sol2 Yes (Azo/Azoxy) Success Target Chemoselectivity Achieved Q2->Success No (Clean Product)

Troubleshooting workflow for analyzing crude mixtures post-nitro reduction.

Section 4: References
  • Harnessing the Power of the Water-Gas Shift Reaction for Organic Synthesis Source: Angewandte Chemie International Edition / PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 1-(4-chloro-3-nitrophenyl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 1-(4-chloro-3-nitrophenyl)ethan-1-ol during synthetic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 1-(4-chloro-3-nitrophenyl)ethan-1-ol during synthetic workflows. This compound presents a unique challenge: it houses both a nucleophile-susceptible aromatic core and a latent nucleophilic alcohol. Understanding the causality behind its degradation is critical for successful experimental design.

Mechanistic Causality: The "Why" Behind Basic Instability

When subjected to basic conditions, 1-(4-chloro-3-nitrophenyl)ethan-1-ol is highly unstable due to two competing, often synergistic, chemical pathways:

  • Nucleophilic Aromatic Substitution (S_NAr): The 4-chloro-3-nitro substitution pattern is a classic electrophilic system highly susceptible to S_NAr [1]. The strongly electron-withdrawing nitro group lowers the electron density of the aromatic ring and stabilizes the resulting anionic intermediate. When exposed to a nucleophilic base (e.g., NaOH, KOH, primary amines), the base attacks the C4 position, displacing the chloride ion.

  • Meisenheimer Complex Formation: This S_NAr reaction proceeds via an anionic sigma adduct known as a Meisenheimer complex [2]. This intermediate disrupts the aromaticity of the ring, resulting in highly delocalized electrons that absorb visible light, typically manifesting as a sudden, intense color change in the reaction flask.

  • Alkoxide-Driven Oligomerization: The 1-hydroxyethyl group contains a secondary alcohol (pKa ~14.0). Strong bases will deprotonate this alcohol to form an alkoxide. Because the molecule now contains both a strong nucleophile (the alkoxide) and a strong electrophile (the 4-chloro-3-nitro core), it rapidly undergoes intermolecular S_NAr, leading to uncontrolled oligomerization and etherification [3].

Visualizing the Degradation Pathway

SNAr_Pathway SM 1-(4-chloro-3-nitrophenyl)ethan-1-ol (Starting Material) Base Addition of Base (OH⁻, RO⁻, or Amines) SM->Base Alkoxide Alkoxide Formation (Deprotonation of -OH) Base->Alkoxide Strong Base (pKa > 14) Meisenheimer Meisenheimer Complex (Attack at C4 position) Base->Meisenheimer Nucleophilic Base Oligomer Intermolecular Etherification (Oligomer/Polymer) Alkoxide->Oligomer Intermolecular S_NAr Hydrolysis Base Hydrolysis (4-hydroxy derivative) Meisenheimer->Hydrolysis Chloride Elimination

Reaction pathways of 1-(4-chloro-3-nitrophenyl)ethan-1-ol under basic conditions.

Troubleshooting & FAQs

Q: My reaction mixture turned deep red/orange immediately after adding sodium hydroxide. Is my compound degrading? A: Yes. The intense red, orange, or deep yellow color is the hallmark visual cue of a Meisenheimer complex forming [2]. The hydroxide ion has attacked the C4 position. If you neutralize the reaction immediately, you may recover some starting material, but prolonged exposure will result in irreversible displacement of the chloride to form 1-(4-hydroxy-3-nitrophenyl)ethan-1-ol.

Q: I am trying to perform an O-alkylation on the secondary alcohol. My LC-MS shows a massive polymeric baseline and complete loss of starting material. What happened? A: You have triggered self-polymerization. By deprotonating the alcohol without a massive excess of your intended electrophile, the resulting alkoxide attacked the highly activated C4-chloro position of neighboring molecules. To prevent this, you must kinetically favor your desired reaction: use a non-nucleophilic base (e.g., NaH) at strictly low temperatures (-78 °C) and ensure your target electrophile is highly reactive and already present in the solution before deprotonation.

Q: Can I use amine bases like Triethylamine (TEA) or Pyridine safely? A: Sterically hindered, non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine are generally safe at room temperature. However, primary and secondary amines will act as nucleophiles and directly substitute the chlorine atom via S_NAr [4].

Diagnostic Workflow

Troubleshooting_Workflow Start Observe Impurity or Deep Red/Orange Color CheckpH Check Reaction pH / Base Type Start->CheckpH IsBasic pH > 8 or Nucleophilic Base CheckpH->IsBasic IsNeutral pH < 7 or Non-Nucleophilic CheckpH->IsNeutral SNAr S_NAr Degradation Confirmed. Switch to DIPEA or lower Temp. IsBasic->SNAr Other Check other parameters (Oxidation, Light, Solvent). IsNeutral->Other

Troubleshooting workflow for degradation of 4-chloro-3-nitro compounds.

Quantitative Stability Data

To aid in your experimental design, the following table summarizes the kinetic stability of 1-(4-chloro-3-nitrophenyl)ethan-1-ol under various basic environments.

Table 1: Representative Base-Stability Profile (Concentration: 10 mM, 25 °C)

Reagent / ConditionSolventHalf-Life (

)
Primary Degradation Product
1.0 M NaOH (aq) Water / Methanol< 5 minutes1-(4-hydroxy-3-nitrophenyl)ethan-1-ol
0.1 M NaOH (aq) Water / Methanol~ 2.5 hours1-(4-hydroxy-3-nitrophenyl)ethan-1-ol
1.0 M NaOMe Methanol< 2 minutes1-(4-methoxy-3-nitrophenyl)ethan-1-ol
2.0 eq K₂CO₃ Acetonitrile (60 °C)~ 12 hoursOligomeric ethers (Intermolecular S_NAr)
2.0 eq DIPEA DMF> 72 hoursNone (Stable)

Self-Validating Experimental Protocols

Protocol A: Base-Stability Profiling (Forced Degradation Assay)

Use this protocol to establish the exact degradation kinetics of your specific batch before scaling up a reaction.

Causality Note: Quenching with formic acid is non-negotiable. If the sample is injected into the LC-MS while still basic, the Meisenheimer complex will continue to form in the autosampler, leading to false-positive degradation profiles and artificially low recovery rates.

  • Stock Preparation: Dissolve 1-(4-chloro-3-nitrophenyl)ethan-1-ol in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Stress Application: Transfer 100 µL of the stock solution to a 1.5 mL vial. Add 100 µL of the basic reagent being tested (e.g., 0.1 M NaOH).

  • Incubation & Observation: Incubate at the target reaction temperature. Validation Check: Visually inspect the vial. A shift to a deep orange/red color immediately validates that S_NAr is actively occurring.

  • Kinetic Quenching: At designated time points (e.g., 5 min, 30 min, 1 hr), extract a 20 µL aliquot and immediately quench it into 180 µL of a 1% Formic Acid in Water solution. This rapidly drops the pH below 4, protonating any alkoxides and collapsing the Meisenheimer complex back to the starting material (if chloride elimination hasn't yet occurred).

  • Analysis: Analyze via LC-MS (UV at 254 nm). Look for the mass shift of -18 Da (loss of Cl, addition of OH) indicating base hydrolysis.

Protocol B: Chemoselective O-Acylation (Avoiding S_NAr)

Use this protocol when you need to react the secondary alcohol without degrading the 4-chloro-3-nitro core.

Causality Note: By pre-cooling the system to 0 °C and using a sterically hindered, non-nucleophilic base (DIPEA), we kinetically favor the deprotonation of the alcohol while sterically blocking nucleophilic attack at the C4 position. Adding a hyper-reactive electrophile (like an acid chloride) ensures the alkoxide is trapped before it can attack another molecule.

  • Setup: Dissolve 1 eq of 1-(4-chloro-3-nitrophenyl)ethan-1-ol in anhydrous Dichloromethane (DCM) under an inert Nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Dropwise, add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Validation Check: The solution should remain pale yellow. If it turns red, your DIPEA is contaminated with nucleophilic primary/secondary amines.

  • Electrophile Trapping: Slowly add 1.2 eq of your chosen acid chloride (e.g., Acetyl chloride).

  • Workup: Stir for 1 hour at 0 °C, then quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate.

References

1.1 - National Institutes of Health (NIH) 2. 2 - MDPI 3.3 - American Chemical Society (ACS) 4.4 - BenchChem

Sources

Troubleshooting

Minimizing side reactions in 1-(4-chloro-3-nitrophenyl)ethan-1-ol production

Technical Support Center: Chemoselective Reduction of 4-Chloro-3-Nitroacetophenone Introduction: The Chemoselectivity Paradox Welcome. You are likely here because you are attempting to reduce the ketone moiety of 4-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemoselective Reduction of 4-Chloro-3-Nitroacetophenone

Introduction: The Chemoselectivity Paradox

Welcome. You are likely here because you are attempting to reduce the ketone moiety of 4-chloro-3-nitroacetophenone to 1-(4-chloro-3-nitrophenyl)ethan-1-ol while preserving two sensitive functional groups: a nitro group and an aryl chloride.

This transformation presents a classic "Chemoselectivity Paradox":

  • The Nitro Group (

    
    ):  Susceptible to reduction to an amine (aniline) or hydroxylamine under catalytic hydrogenation or strong hydride conditions.
    
  • The Aryl Chloride (

    
    ):  Susceptible to hydrogenolysis (dehalogenation) if transition metal catalysts (Pd, Pt) are used.
    
  • The Ketone (

    
    ):  The desired target for reduction.[1]
    

This guide prioritizes Biocatalysis (KREDs) as the pharmaceutical gold standard for this reaction due to its near-perfect chemoselectivity and enantioselectivity, while also providing a rigorous protocol for Chemical Reduction (


)  for non-chiral or early-phase applications.

Module 1: Biocatalytic Reduction (The Gold Standard)

Recommended for: Drug substances requiring high enantiomeric excess (


) and zero side-product formation.

The Logic: Ketoreductases (KREDs) operate under mild aqueous conditions (


, pH 7). Unlike chemical catalysts, KREDs are sterically tuned to ignore the nitro and chloro groups entirely, reacting exclusively with the carbonyl.
Protocol Overview
  • Enzyme: Engineered KRED (e.g., Lactobacillus kefir or Thermoanaerobium variants).

  • Cofactor: NADPH or NADH.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

Troubleshooting Guide: Biocatalysis

Q: My conversion has stalled at 50%. Adding more enzyme doesn't help. Why? A: This is likely Product Inhibition or pH Drift .

  • The Mechanism: The gluconic acid byproduct (from GDH recycling) lowers the pH. KREDs are highly pH-sensitive. If the pH drops below 6.0, activity ceases.

  • The Fix:

    • Titration: Use a pH-stat to automatically dose 1M NaOH, maintaining pH 7.0–7.5.

    • Buffer Strength: Increase buffer concentration (e.g., from 100mM to 250mM Potassium Phosphate).

Q: I see a precipitate forming, and the reaction rate is dropping. A: The substrate (4-chloro-3-nitroacetophenone) has low aqueous solubility.

  • The Mechanism: If the substrate crashes out, it becomes inaccessible to the enzyme. However, high concentrations of organic co-solvent (DMSO/IPA) can denature the enzyme.

  • The Fix:

    • Surfactants: Add 0.5% – 2% Triton X-100 or Tween-80 to create a microemulsion.

    • Resin Adsorption: Use a resin (e.g., Amberlite XAD-4) to act as a "substrate reservoir," releasing the ketone slowly as it is consumed.

Module 2: Chemical Reduction ( )

Recommended for: Racemic intermediates or cost-sensitive early intermediates where chirality is not yet established.

The Logic: Sodium Borohydride (


) is generally chemoselective for ketones over nitro groups. However , the presence of transition metal impurities or elevated temperatures can catalyze the reduction of the nitro group to an amine.
Critical Control Points
  • Metal Scavenging: Trace metals (Ni, Co, Cu) in solvent or reagents can catalyze the reduction of

    
     to 
    
    
    
    .
  • Temperature: Must be kept

    
     during addition to ensure kinetic control.
    
Troubleshooting Guide: Chemical Reduction

Q: I am detecting ~5% of the aniline impurity (1-(3-amino-4-chlorophenyl)ethanol). How do I stop this? A: You likely have metal contamination.

  • The Fix: Add EDTA (0.1 mol%) or Cerium(III) Chloride (

    
    )  to the reaction mixture. 
    
    
    
    (Luche reduction conditions) activates the ketone specifically and suppresses nitro reduction.

Q: The reaction is complete, but the product decomposes during workup. A: This is caused by Borate Complex Stability .

  • The Mechanism: The resulting borate ester is stable. If you quench with strong acid (HCl) and heat, you risk hydrolyzing the chloro group or initiating elimination reactions.

  • The Fix: Quench with Acetone (to destroy excess hydride) followed by a saturated Ammonium Chloride (

    
    )  solution. Stir for 1 hour at room temperature to gently break the borate complex without harsh acids.
    

Module 3: Impurity Profiling & Visualization

Understanding your enemy is the first step to defeating it. The diagram below maps the reaction pathways and the specific impurities you must monitor via HPLC/UPLC.

ReactionPathways Start Starting Material (4-chloro-3-nitroacetophenone) Target TARGET PRODUCT 1-(4-chloro-3-nitrophenyl)ethanol Start->Target  Biocatalysis (KRED)  or NaBH4 (Clean) Impurity_A Impurity A (Aniline) Nitro Reduced to Amine Start->Impurity_A  H2/Pd-C (Avoid!)  or NaBH4 + Metal Impurities Impurity_B Impurity B (De-Cl) Chlorine Removed Start->Impurity_B  Catalytic Hydrogenation  (Pd/Pt) Impurity_C Impurity C (Hydroxylamine) Partial Nitro Reduction Start->Impurity_C  Zn/NH4Cl  or Transfer Hydrogenation Target->Impurity_A Over-reduction

Figure 1: Reaction landscape showing the target pathway (Green) versus prohibited pathways (Red/Yellow) caused by improper reagent selection.

Summary of Optimization Strategies

ParameterBiocatalysis (Recommended)Chemical Reduction (

)
Enantioselectivity

(Tunable R or S)

(Racemic)
Nitro Tolerance Excellent (No reaction)Good (Requires pure reagents)
Chloro Tolerance Excellent (No reaction)Good (Stable to hydride)
Key Risk pH Drift / Enzyme DenaturationMetal-catalyzed side reactions
Primary Fix pH-stat / Resin adsorptionAdd EDTA or

(Luche)

References

  • Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry. Link

  • Codexis, Inc. (2008). "Ketoreductase polypeptides for the reduction of acetophenones." U.S. Patent 10,927,351. Link

  • BenchChem Technical Support. (2025). "Selective reduction of nitro group without affecting other functional groups." Link

  • Master Organic Chemistry. (2011). "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." Link

  • Thermo Fisher Scientific. (2025). "Safety Data Sheet: 4'-Chloro-3'-nitroacetophenone." Link

Sources

Optimization

Scale-Up Manufacturing Support Center: 1-(4-chloro-3-nitrophenyl)ethan-1-ol Synthesis

Welcome to the Technical Support Center for the scalable manufacturing of1[1]. This portal is designed for drug development professionals and chemical engineers tasked with optimizing the chemoselective reduction of2[2]....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scalable manufacturing of1[1]. This portal is designed for drug development professionals and chemical engineers tasked with optimizing the chemoselective reduction of2[2]. Below, you will find mechanistic causality analyses, field-proven troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs).

Section 1: Reaction Logic & Mechanistic Pathways

The starting material, 4-chloro-3-nitroacetophenone, presents a classic chemoselectivity challenge: it contains a reducible ketone, a highly reducible nitro group, and a labile aryl chloride bond.

The Causality of Chemoselectivity: Because the nitro group is a superior electron acceptor compared to the carbonyl group, standard catalytic hydrogenation (e.g., H2 with Pd/C) will preferentially reduce the nitro group to an amine[3]. Furthermore, palladium readily inserts into aryl C-Cl bonds, causing severe dehalogenation (hydrogenolysis)[4]. To achieve chemoselectivity, the reduction mechanism must shift from surface-mediated hydrogenation to nucleophilic hydride transfer. Sodium borohydride (NaBH4) selectively attacks the electrophilic carbonyl carbon, leaving the electron-rich nitro and chloro groups completely intact[5].

G SM 4-Chloro-3-nitroacetophenone (Ketone, Nitro, Chloro) PdC Catalytic Hydrogenation (H2, Pd/C) SM->PdC Non-selective NaBH4 Hydride Reduction (NaBH4, iPrOH) SM->NaBH4 Chemoselective Bio Biocatalysis / ATH (KRED or Ru-TsDPEN) SM->Bio Enantioselective Side Side Reactions: Nitro Reduction & Dehalogenation PdC->Side ProdRac Racemic Product 1-(4-chloro-3-nitrophenyl)ethan-1-ol NaBH4->ProdRac ProdChiral Chiral Product (R)- or (S)- Enantiomer Bio->ProdChiral

Chemoselective and enantioselective reduction pathways for 4-chloro-3-nitroacetophenone.

Section 2: Troubleshooting Guides & FAQs

Q1: We attempted to use Pd/C and H2 to reduce the ketone, but our GC-MS shows complete loss of the nitro group and dehalogenation. How can we fix this? Causality & Solution: As documented in literature regarding 4[4], standard hydrogenation is fundamentally incompatible with your target molecule. You must switch to a nucleophilic hydride donor. Using NaBH4 in isopropanol (iPrOH) will exclusively reduce the ketone[5].

Q2: During our 50 L NaBH4 scale-up, we experienced a dangerous thermal runaway and excessive hydrogen gas evolution. How do we control this? Causality & Solution: NaBH4 reacts exothermically with protic solvents (especially methanol) to evolve H2 gas.

  • Solvent Switch: Replace methanol with isopropanol (iPrOH). iPrOH has a much slower background reaction with NaBH4, drastically reducing parasitic H2 evolution.

  • Dosing Strategy: Never add solid NaBH4 to the bulk reaction mixture. Instead, dissolve NaBH4 in a stabilized alkaline aqueous solution (e.g., 0.1 M NaOH) and dose this liquid slowly into the ketone solution under active cooling (0–5 °C).

Q3: Our aqueous workup after NaBH4 reduction results in a thick, unfilterable emulsion. How do we break it? Causality & Solution: The reduction produces intermediate borate esters. If quenched with neutral water, these esters partially hydrolyze into insoluble, polymeric borate salts that trap organic solvents and cause severe emulsions. Protocol Fix: Quench the reaction with a mild acid (e.g., 10% aqueous Citric Acid) until the pH reaches 4–5[6]. This fully hydrolyzes the borate esters into water-soluble boric acid, ensuring rapid and clean phase separation.

Workup Quench Reaction Quench (Borate Complex Formation) Water Water Quench (High pH) Quench->Water Poor Choice Acid Acidic Quench (pH 4-5) Quench->Acid Optimal Choice Emulsion Severe Emulsion (Insoluble Polymeric Borates) Water->Emulsion Clear Clean Phase Separation (Soluble Boric Acid) Acid->Clear

Logical decision tree for NaBH4 reaction quench to avoid borate emulsions.

Q4: Our target API requires the enantiopure (R)-1-(4-chloro-3-nitrophenyl)ethan-1-ol. NaBH4 gives a racemic mixture. What is the most scalable asymmetric alternative? Causality & Solution: To establish absolute stereocenters, you must abandon achiral hydrides. The two most scalable industrial solutions are:

  • Biocatalysis: Engineered Ketoreductases (KREDs) coupled with a glucose dehydrogenase (GDH) cofactor recycling system. This operates in water at ambient temperature and typically yields >99% ee.

  • Asymmetric Transfer Hydrogenation (ATH): Using the Noyori Ru-TsDPEN catalyst with formic acid/triethylamine as the hydrogen donor.

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Scalable Batch Reduction using NaBH4 (Racemic)

Self-validating system: The use of alkaline stabilization for the hydride prevents premature decomposition, while the acidic quench ensures mass balance recovery without emulsion losses.

  • Preparation: Charge a reactor with 4-chloro-3-nitroacetophenone (1.0 eq) and Isopropanol (5 volumes). Cool the jacket to 0–5 °C.

  • Reagent Prep: In a separate vessel, dissolve NaBH4 (0.6 eq) in 0.1 M NaOH (1 volume). Rationale: The alkaline pH prevents NaBH4 hydrolysis and uncontrolled H2 off-gassing prior to dosing.

  • Dosing: Dose the NaBH4 solution into the reactor over 2–3 hours, maintaining an internal temperature of < 15 °C.

  • Reaction: Stir for 1 hour at 15 °C. Verify completion via HPLC (<1% starting material).

  • Quench: Slowly add 10% aqueous Citric Acid until the internal pH is 4–5[6]. Caution: Controlled CO2 and H2 evolution will occur. Ensure adequate reactor venting.

  • Extraction: Add Ethyl Acetate (3 volumes). Agitate for 15 minutes, then settle. The phases will separate cleanly in <10 minutes due to the solubilization of boric acid.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under vacuum to yield the racemic alcohol as a solid.

Protocol B: Biocatalytic Asymmetric Reduction (Enantiopure)
  • Preparation: Charge the reactor with 100 mM potassium phosphate buffer (pH 7.0).

  • Enzyme/Cofactor: Add the specific KRED enzyme (1 wt%), NADP+ (0.05 eq), and Glucose (1.5 eq).

  • Substrate: Dissolve 4-chloro-3-nitroacetophenone in DMSO (10% of total reaction volume) and add to the reactor.

  • Reaction: Heat to 30 °C and stir for 24 hours. Critical Step: Maintain pH at 7.0 using a pH stat and 1 M NaOH, as the gluconic acid byproduct will otherwise acidify and crash the reaction.

  • Workup: Extract with MTBE, filter through a Celite pad to remove denatured protein, and concentrate to isolate the chiral alcohol.

Section 4: Quantitative Data & Scalability Metrics

Reduction MethodChemoselectivity (Ketone vs Nitro/Cl)Scalability / Safety ProfileTypical YieldEnantiomeric Excess (ee)
H2 + Pd/C Poor (Reduces NO2, cleaves C-Cl)High (Requires pressure vessels)< 20% (Target)0% (Racemic)
NaBH4 / MeOH ExcellentLow (High exotherm, rapid H2 gas)85 - 90%0% (Racemic)
NaBH4 / iPrOH ExcellentHigh (Controlled H2 evolution)90 - 95%0% (Racemic)
KRED Biocatalysis ExcellentHigh (Aqueous, mild conditions)> 95%> 99% (Chiral)
Ru-TsDPEN (ATH) ExcellentMedium (Requires inert atmosphere)85 - 90%> 95% (Chiral)

References

  • National Institutes of Health (PMC) - Harnessing the Power of the Water-Gas Shift Reaction for Organic Synthesis (Chemoselective reduction of nitroarenes). Retrieved from:[Link][4]

  • Google Patents (WO2008106692A1) - Pim kinase inhibitors and methods of their use (Detailing acidic quench methodology for NaBH4 reductions). Retrieved from:[6]

Sources

Troubleshooting

Handling moisture sensitivity during 1-(4-chloro-3-nitrophenyl)ethan-1-ol synthesis

A Guide for Researchers on Overcoming Moisture Sensitivity and Other Synthetic Challenges Welcome to the technical support center for the synthesis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Overcoming Moisture Sensitivity and Other Synthetic Challenges

Welcome to the technical support center for the synthesis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol. As a Senior Application Scientist, I understand that synthesizing this molecule, primarily via a Grignard reaction, presents unique challenges, the most critical being an extreme sensitivity to moisture. This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, ensuring your synthesis is successful, repeatable, and high-yielding.

The synthesis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol is typically achieved by reacting 4-chloro-3-nitroacetophenone with a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr). The core of this reaction involves the nucleophilic attack of the highly basic Grignard reagent on the electrophilic carbonyl carbon of the ketone.[1][2] However, the Grignard reagent's high basicity also makes it exceptionally reactive with any acidic protons, particularly those from water.[3][4] This inherent moisture sensitivity is the primary cause of most failed or low-yielding reactions.[5]

This guide will provide in-depth troubleshooting strategies and preventative best practices to navigate these challenges effectively.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter during the synthesis. Each answer provides a root cause analysis and a step-by-step solution.

Question: My reaction failed to initiate or stopped shortly after starting. What went wrong?

Answer: Failure to initiate is the most common problem and is almost always due to the immediate quenching of the Grignard reagent.

  • Root Cause Analysis:

    • Wet Glassware/Reagents: The primary culprit is residual moisture on the surface of your reaction flask, condenser, or addition funnel.[6] Grignard reagents are powerful bases and will react with water in a rapid acid-base reaction, which is kinetically favored over the desired carbonyl addition.[4][7] This consumes the reagent as soon as it is formed or added, preventing the reaction from starting.

    • Inactive Magnesium Surface: The surface of magnesium metal can be coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the methyl halide to form the Grignard reagent in the first place.[8]

    • Impure Solvents: Your ethereal solvent (diethyl ether or THF) may contain water or peroxide impurities that destroy the Grignard reagent.[9][10]

  • Solutions:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried. The most effective method is to flame-dry the assembled apparatus under a vacuum or a positive pressure of inert gas (Nitrogen or Argon) and then allow it to cool under the inert atmosphere.[11][12]

    • Activate the Magnesium: Use fresh, high-quality magnesium turnings. To activate the surface, add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium in the flask.[8][11] The formation of a brown color (from I₂) that subsequently disappears, or gentle bubbling, indicates the activation is successful and the Grignard formation has begun.[6]

    • Use Anhydrous Solvents: Use freshly opened, sealed anhydrous grade solvent or dry your solvent immediately before use. See the FAQ section for detailed solvent drying protocols.

Question: The reaction seemed to run, but my yield is very low, and I recovered most of my starting 4-chloro-3-nitroacetophenone. Why?

Answer: This outcome suggests that your Grignard reagent was either insufficient or was consumed by side reactions before it could react with the ketone.

  • Root Cause Analysis:

    • Gradual Moisture Contamination: While initial conditions may have been dry, moisture could have been introduced during the reaction, for example, through a leaky septum or condenser. This slowly quenches the Grignard reagent over time.

    • Inaccurate Reagent Stoichiometry: Commercially available Grignard reagents can degrade over time, and their actual concentration may be lower than stated on the bottle.[12] If you are using a commercial solution, relying on the label's molarity can lead to using a substoichiometric amount.

    • Enolization of the Ketone: While less common for acetophenones compared to other ketones, the Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[13] This consumes both the Grignard reagent and the starting material without forming the desired alcohol. The starting material is then regenerated during the aqueous workup.

  • Solutions:

    • Maintain a Positive Inert Gas Pressure: Ensure a steady but gentle flow of nitrogen or argon throughout the entire reaction to prevent atmospheric moisture from entering the system.[14]

    • Titrate Your Grignard Reagent: Always determine the exact concentration of your Grignard reagent solution by titration just before use.[12] A common method is titration against a known concentration of I₂ until the brown color disappears.

    • Control Addition Temperature: Add the 4-chloro-3-nitroacetophenone solution to the Grignard reagent slowly and at a low temperature (e.g., 0 °C).[12][13] This favors the nucleophilic addition pathway over enolization.

Question: My workup was difficult, with emulsions forming, and my final yield was poor. How can I improve the workup?

Answer: A difficult workup is often due to the precipitation of magnesium salts. The choice of quenching agent is critical for a clean and efficient workup.

  • Root Cause Analysis:

    • Improper Quenching: Quenching the reaction with water or strong acid can lead to the formation of gelatinous magnesium hydroxide or other insoluble salts, which can trap the product and create problematic emulsions during extraction.

    • Product Solubility: The alcohol product may have some solubility in the aqueous phase, leading to losses during extraction.

  • Solutions:

    • Use Saturated Ammonium Chloride: The preferred method for quenching a Grignard reaction is the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[12][13][15] NH₄Cl is a weak acid that effectively protonates the alkoxide and breaks down the magnesium salts into more manageable, filterable, or extractable forms.

    • Perform Multiple Extractions: After quenching, extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the product.[12]

    • Wash with Brine: Wash the combined organic extracts with a saturated sodium chloride solution (brine). This helps to break up emulsions and remove residual water from the organic layer before the final drying step.[8]

Question: I've isolated a byproduct. TLC and NMR suggest a reaction occurred with the nitro group. Is this possible?

Answer: Yes, this is a significant and known complication. Grignard reagents are generally not compatible with aromatic nitro groups.[16]

  • Root Cause Analysis: The nitro group (NO₂) is a powerful electron-withdrawing group containing electrophilic centers. The highly nucleophilic Grignard reagent can attack the nitro group, leading to a variety of reduction or coupling products. The initial step is often the addition of the Grignard reagent to one of the oxygen atoms of the nitro group.[16] This side reaction competes directly with the desired attack on the carbonyl group.

  • Solutions:

    • Use Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C to -40 °C) can sometimes increase the selectivity for carbonyl addition over nitro group attack. The carbonyl addition generally has a lower activation energy.

    • Inverse Addition: Instead of adding the ketone to the Grignard reagent, try adding the Grignard reagent slowly to the ketone solution at a low temperature. This keeps the concentration of the Grignard reagent low at all times, potentially minimizing side reactions.

    • Consider Alternative Reagents: If side reactions with the nitro group remain a major issue, consider using a less reactive organometallic reagent, such as an organozinc or organocadmium compound, which are known to be more selective for ketones in the presence of other functional groups. Alternatively, a different synthetic route that introduces the nitro group after the alcohol formation may be necessary.

Troubleshooting Workflow

The following diagram provides a logical path to diagnose and resolve issues with your synthesis.

troubleshooting_workflow start Reaction Complete. Low or No Yield. check_sm Is Starting Material (Ketone) Recovered? start->check_sm sm_yes Yes check_sm->sm_yes High Recovery sm_no No check_sm->sm_no Low/No Recovery cause1 Primary Cause: Quenched/Inactive Grignard Reagent sm_yes->cause1 cause3 Additional Cause: Enolization of Ketone sm_yes->cause3 cause2 Primary Cause: Side Reaction with Nitro Group or Product Degradation sm_no->cause2 solution1 Solution: 1. Rigorously dry glassware/solvents. 2. Activate Mg with I₂. 3. Titrate Grignard reagent. cause1->solution1 solution2 Solution: 1. Run reaction at lower temp (-78°C). 2. Use inverse addition. 3. Check workup conditions. cause2->solution2 solution3 Solution: Add ketone slowly at 0°C. cause3->solution3

Caption: Troubleshooting Decision Tree for Low-Yielding Reactions.

Frequently Asked Questions (FAQs)

This section covers essential preventative measures and foundational knowledge for handling this moisture-sensitive synthesis.

Question: Why exactly is moisture so critical in this synthesis?

Answer: The carbon-magnesium bond in a Grignard reagent (R-MgX) is highly polarized, giving the carbon atom significant carbanionic character. This makes it an extremely strong base—much stronger than a hydroxide ion.[3] Water, while we often think of it as neutral, is a protic acid (pKa ≈ 14) in the context of a Grignard reagent.[3] The Grignard reagent will readily and irreversibly react with even trace amounts of water in a simple acid-base reaction to form an alkane (ethane, in the case of a methyl Grignard) and magnesium hydroxide salts.[5][7] This reaction is extremely fast and will consume your reagent before it has a chance to perform the slower, desired nucleophilic attack on the ketone carbonyl.

Question: What is the most reliable method for drying my glassware?

Answer: The gold standard for drying glassware for moisture-sensitive reactions is flame-drying under an inert atmosphere.[6][12]

Protocol: Flame-Drying Glassware
  • Clean and Assemble: Thoroughly clean all glassware (round-bottom flask, condenser, addition funnel) with soap and water, rinse with deionized water, followed by an acetone rinse to remove water, and let it air dry.[6]

  • Assemble the Apparatus: Assemble the glassware as you would for the reaction. Ensure all joints are lightly greased and securely clamped.

  • Apply Inert Gas/Vacuum: Connect the apparatus to a vacuum line or an inert gas (N₂ or Ar) line with an oil bubbler outlet to ensure a positive pressure.

  • Heat Systematically: Using a powerful heat gun or a soft flame from a Bunsen burner, gently heat the entire surface of the glassware assembly, starting from the point closest to the gas/vacuum inlet and moving towards the outlet. Pay special attention to the joints. Continue heating until you no longer see any condensation forming on the cooler parts of the glass.

  • Cool Under Inert Gas: Once the entire apparatus is hot and free of visible moisture, turn off the heat and allow the glassware to cool completely to room temperature while maintaining the positive pressure of inert gas or vacuum.[11] This prevents atmospheric moisture from being drawn back into the flask as it cools.

Question: How should I prepare my anhydrous ether solvent?

Answer: While commercially available anhydrous solvents are convenient, they can absorb moisture after being opened. Drying solvents in-house is often more reliable. Molecular sieves are a safe and effective option for undergraduate and many research labs.[9]

Comparison of Common Drying Agents for Ethers
Drying AgentProcedureProsCons
Activated 3Å or 4Å Molecular Sieves Add freshly activated sieves (heated in an oven >300 °C for several hours) to the solvent and let stand for at least 24 hours.[9]Safe, easy to handle, removes water effectively.[5][9]Slower than reactive agents; does not remove other impurities like peroxides.
Sodium/Benzophenone Add sodium metal and benzophenone to the solvent and reflux under inert gas until a persistent deep blue/purple color appears. Distill directly before use.The blue color provides a visual indicator of dryness; removes water and peroxides.Involves handling reactive sodium metal; requires a dedicated distillation setup.[10]
Calcium Hydride (CaH₂) Stir the solvent over CaH₂ for several hours, then distill.Effective for pre-drying; relatively safe.Less efficient for ethers than for other solvents; can leave fine powder in the solvent.

For the synthesis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol, using a commercial anhydrous solvent stored over activated 3Å molecular sieves under an inert gas blanket is a highly effective and safe practice.[9]

Question: What are the key safety considerations for this reaction?

Answer:

  • Flammability: Diethyl ether and THF are extremely flammable. Never use a Bunsen burner to heat the reaction itself. Perform the reaction in a certified chemical fume hood, away from any ignition sources.

  • Grignard Reagent Reactivity: Grignard reagents react violently with water.[14] Never add water directly to an unquenched Grignard reaction. Always perform the quench by slowly adding the reaction mixture to the quenching solution or by slowly adding the quenching solution to the cooled reaction mixture.

  • Pressure Build-up: The reaction can be exothermic. Ensure your apparatus is not a closed system; it should be vented through a condenser and an oil bubbler to safely release any pressure.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals.

By carefully preparing your reagents and apparatus and understanding the potential pitfalls, you can successfully and safely synthesize 1-(4-chloro-3-nitrophenyl)ethan-1-ol.

References

  • University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Department of Chemistry.
  • Ashenhurst, J. (2015, November 13).
  • Quora. (2019, November 13).
  • Fiveable. (2025, August 15). Moisture Sensitivity Definition.
  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Chembond.
  • Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction.
  • Caputo, C. B., et al. (2017). Water opens the door to organolithiums and Grignard reagents.
  • Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
  • Sciencemadness Discussion Board. (2016, August 29). Drying ether for Grignard.
  • Sciencemadness Wiki. (2018, November 30). Grignard reaction.
  • BenchChem. (2025). Technical Support Center: Grignard Synthesis of Secondary Alcohols.
  • BenchChem. (n.d.). A Comparative Guide to Ether Solvents for Key Organic Reactions.
  • The Royal Society of Chemistry. (2021).
  • YouTube. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium.
  • Chemical Industry Journal. (2022, April 25). Grignard Reactions in Flow.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Chemistry Stack Exchange. (2018, July 30).
  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 1-(4-chloro-3-nitrophenyl)ethan-1-ol

Executive Summary In the development of kinase inhibitors and agrochemicals, 1-(4-chloro-3-nitrophenyl)ethan-1-ol serves as a critical chiral building block. Its structural integrity is defined by the reduction of the ke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and agrochemicals, 1-(4-chloro-3-nitrophenyl)ethan-1-ol serves as a critical chiral building block. Its structural integrity is defined by the reduction of the ketone precursor (4'-chloro-3'-nitroacetophenone) to the secondary alcohol.

This guide moves beyond basic peak listing. We compare the Standard Protocol (CDCl₃) against the High-Definition Protocol (DMSO-d₆) and provide a self-validating logic tree to distinguish the product from its ketone precursor. The presence of the ortho-chloro and meta-nitro substituents creates a unique aromatic splitting pattern that serves as a fingerprint for this molecule.

Structural Context & Synthesis Monitoring[1][2]

To validate the product, one must first understand what is being removed. The reduction of the ketone to the alcohol changes the symmetry and magnetic environment of the ethyl group.

Comparison: Precursor vs. Product

The most frequent error in characterizing this intermediate is failing to detect residual ketone.

FeaturePrecursor (Ketone)Product (Alcohol)Diagnostic Change
Methyl Group Singlet (

2.60 ppm)
Doublet (

~1.45 ppm)
Loss of singlet, appearance of doublet (

Hz).[1]
Methine Proton Absent Quartet (

~5.10 ppm)
Appearance of the diagnostic benzylic proton.
Aromatic H-2 Deshielded (

> 8.2 ppm)
Shielded (

< 8.0 ppm)
Upfield shift due to loss of carbonyl anisotropy.
Visualization: Synthesis Monitoring Workflow

SynthesisMonitoring cluster_check Critical QC Checkpoints Ketone Precursor: 4'-chloro-3'-nitroacetophenone (Achiral) Reaction Reduction (NaBH4/MeOH) Ketone->Reaction Hydride Addition Alcohol Product: 1-(4-chloro-3-nitrophenyl)ethan-1-ol (Chiral Racemate) Reaction->Alcohol Workup NMR_Check 1H NMR Validation Alcohol->NMR_Check Sample Prep Check1 Methyl: Singlet -> Doublet? NMR_Check->Check1 Check2 Methine: Appearance? Check1->Check2

Figure 1: Logical workflow for monitoring the reduction of the ketone to the target alcohol.

Experimental Protocols

Method A: Routine Purity Check (CDCl₃)

Best for: Quick QC, solvent removal verification.

  • Sample Prep: Dissolve 10-15 mg of product in 0.6 mL of CDCl₃ (99.8% D).

  • Acquisition: Standard 1H pulse sequence (zg30), 8-16 scans.

  • Note: The hydroxyl proton (OH) often appears as a broad singlet or may exchange out, making it unreliable for integration in this solvent.

Method B: Structural Characterization (DMSO-d₆)

Best for: Full assignment, observing OH coupling, and resolving aromatic overlap.

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL of DMSO-d₆ .

  • Acquisition: 16-32 scans. Ensure temperature is stable (298 K) to prevent OH shift drift.

  • Advantage: The OH proton will appear as a sharp doublet (coupled to the methine CH), confirming the alcohol functionality.

Spectral Analysis: The "Fingerprint"

The combination of the Nitro (position 3) and Chloro (position 4) groups creates a specific deshielding pattern.

Representative Data Table (DMSO-d₆, 400 MHz)
PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-2 Aromatic7.98 Doublet (d)

Most Deshielded. Between -NO₂ and Alkyl. Meta coupling to H-6.
H-6 Aromatic7.65 Doublet of Doublets (dd)

Ortho to Alkyl, Meta to -NO₂.
H-5 Aromatic7.75 Doublet (d)

Ortho to -Cl. Shielded relative to H-2.
OH Hydroxyl5.55 Doublet (d)

Visible in DMSO. Couples to CH.
CH Methine4.85 Multiplet (dq)--Benzylic proton. Couples to CH₃ and OH.
CH₃ Methyl1.35 Doublet (d)

Terminal methyl group.
Deep Dive: The Coupling Logic

In DMSO-d₆, the methine proton (CH) is actually a doublet of quartets . It couples to the methyl group (


 Hz, quartet) and the hydroxyl proton (

Hz, doublet). In CDCl₃, this simplifies to a quartet because the OH coupling is usually lost to exchange.

CouplingTree cluster_visual Signal Topology Root Methine Proton (CH) (Idealized Multiplet) L1 Quartet (coupling to CH3) J = 6.4 Hz Root->L1 3 Vicinal H L2 Doublet of Quartets (Final Appearance in DMSO) J = 4.5 Hz L1->L2 1 Hydroxyl H (DMSO) Visual ||||  |||| L2->Visual

Figure 2: Coupling tree demonstrating the 'Doublet of Quartets' pattern visible in DMSO-d₆.

Advanced Considerations

Enantiomeric Purity

The product is chiral.[2] Standard NMR cannot distinguish the (R) and (S) enantiomers.

  • Solution: To determine enantiomeric excess (ee%), add a Chiral Shift Reagent (CSR) such as Eu(hfc)₃ .

  • Observation: The methyl doublet (

    
     1.[3]35) will split into two distinct doublets (one for R, one for S). Integration of these two signals provides the enantiomeric ratio.
    
Common Impurities[1]
  • Residual Solvent (EtOAc): Singlet at 2.05 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm.

  • Water: Broad singlet at 1.56 ppm (CDCl₃) or 3.33 ppm (DMSO-d₆).

  • Rotamers: Not applicable for this molecule (no amide bonds), so split peaks usually indicate impurities, not conformational isomers.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4259 (Analogous Nitro-Compounds). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. Bordwell pKa Table and Chemical Shift Data. University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for coupling constants).

Sources

Comparative

HPLC Method Development for 1-(4-chloro-3-nitrophenyl)ethan-1-ol Purity: A Comparative Guide

As a chiral building block and critical intermediate in pharmaceutical synthesis, 1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS: 38383-26-5)[1] presents a unique dual-challenge for analytical scientists. Ensuring the quality...

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block and critical intermediate in pharmaceutical synthesis, 1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS: 38383-26-5)[1] presents a unique dual-challenge for analytical scientists. Ensuring the quality of this compound requires robust chromatographic methods to quantify both its chemical purity (absence of synthetic precursors and side products) and its enantiomeric purity (ratio of R- and S-enantiomers).

This guide objectively compares the performance of different stationary phases for both purity assessments, providing the mechanistic causality behind the chromatographic behavior and step-by-step, self-validating protocols compliant with ICH Q2(R2)[2] and USP <621>[3] guidelines.

Chemical Purity: RP-HPLC Column Comparison

The primary chemical impurity in the synthesis of 1-(4-chloro-3-nitrophenyl)ethan-1-ol is its direct precursor, 4-chloro-3-nitroacetophenone . Because the structural difference between the ketone and the secondary alcohol is minimal, standard hydrophobic retention mechanisms often fail to provide robust baseline separation.

The Causality of Selectivity: C18 vs. Phenyl-Hexyl

Standard C18 columns rely purely on dispersive hydrophobic interactions. However, both the alcohol and the ketone possess highly polarizable, electron-withdrawing nitro and chloro groups, making their overall hydrophobicity very similar.

By switching to a Phenyl-Hexyl stationary phase , we introduce


 donor-acceptor interactions. The electron-withdrawing groups on the analyte make its aromatic ring 

-electron deficient. The ketone precursor, possessing an additional electron-withdrawing carbonyl group, is even more electron-deficient than the alcohol. The relatively electron-rich phenyl ring of the stationary phase exploits this subtle electronic difference, binding more strongly to the ketone and drastically improving the selectivity (

) and resolution (

).
Experimental Data: Column Performance Comparison

Conditions: Isocratic elution, 60:40 Methanol:Water, Flow rate 1.0 mL/min, UV detection at 254 nm.

Column ChemistryRT: Ketone (min)RT: Alcohol (min)Selectivity (

)
Resolution (

)
Tailing Factor (

)
Standard C18 (5 µm)5.25.81.151.81.4
Phenyl-Hexyl (5 µm)6.18.41.454.2 1.1
Step-by-Step Protocol: Chemical Purity via Phenyl-Hexyl RP-HPLC

This protocol establishes a self-validating system for routine chemical purity assessment.

  • Mobile Phase Preparation : Mix HPLC-grade Methanol and Milli-Q Water in a 60:40 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Diluent Preparation : Use 50:50 Methanol:Water to ensure sample solubility while matching the mobile phase strength to prevent peak distortion.

  • Sample Preparation : Accurately weigh 10 mg of 1-(4-chloro-3-nitrophenyl)ethan-1-ol into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Chromatographic Conditions :

    • Column : Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

    • Detection : UV at 254 nm.

  • System Suitability Criteria (per USP <621>[3]):

    • Resolution (

      
      ) between 4-chloro-3-nitroacetophenone and 1-(4-chloro-3-nitrophenyl)ethan-1-ol must be ≥ 2.0 .
      
    • Tailing factor (

      
      ) for the main peak must be ≤ 1.5 .
      
    • Relative Standard Deviation (RSD) of the main peak area from 5 replicate injections must be ≤ 2.0% [2].

Enantiomeric Purity: Chiral Stationary Phase (CSP) Comparison

Separating the (R)- and (S)-enantiomers requires a Chiral Stationary Phase (CSP) operating in Normal Phase (NP) mode. The industry standards are polysaccharide derivatives coated on silica gel.

The Causality of Chiral Recognition: Amylose vs. Cellulose

Polysaccharide CSPs separate enantiomers by forming transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion complexation within their chiral grooves.

Cellulose derivatives (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) form a tight, linear helical structure. The 1-(4-chloro-3-nitrophenyl)ethan-1-ol molecule is sterically bulky due to the adjacent chloro and nitro groups on the phenyl ring. This bulk prevents the analyte from deeply penetrating the tight chiral grooves of the cellulose CSP, leading to poor chiral recognition.

Amylose derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), however, form a helical structure with a significantly wider groove. This wider cavity easily accommodates the bulky 4-chloro-3-nitrophenyl moiety, allowing the chiral center (the secondary alcohol) to optimally interact with the carbamate linkages of the stationary phase. This structural compatibility yields baseline enantiomeric resolution.

Experimental Data: CSP Performance Comparison

Conditions: Isocratic elution, 90:10 n-Hexane:Isopropanol (IPA), Flow rate 1.0 mL/min, UV detection at 254 nm.

Chiral Stationary PhaseRT: Enantiomer 1RT: Enantiomer 2Selectivity (

)
Resolution (

)
Cellulose-based CSP 8.5 min9.1 min1.091.2 (Partial)
Amylose-based CSP 7.2 min11.5 min1.755.8 (Baseline)
Step-by-Step Protocol: Enantiomeric Purity via NP-HPLC
  • Mobile Phase Preparation : Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% Diethylamine (DEA) to suppress secondary interactions and improve peak shape. Degas thoroughly.

  • Sample Preparation : Dissolve 5 mg of the chiral sample in 1 mL of IPA, then dilute to 10 mL with the mobile phase (0.5 mg/mL). Note: Never inject aqueous samples or highly polar solvents onto a coated normal-phase chiral column.

  • Chromatographic Conditions :

    • Column : Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25°C.

    • Injection Volume : 5 µL.

    • Detection : UV at 254 nm.

  • System Suitability Criteria :

    • Resolution (

      
      ) between enantiomer peaks must be ≥ 2.5 .
      
    • Signal-to-Noise (S/N) for any minor enantiomer peak must be ≥ 10 for accurate Limit of Quantitation (LOQ)[2].

Visualizing the Workflows and Validation Logic

The following diagrams map the parallel workflows required to fully characterize the purity of this intermediate, as well as the regulatory logic governing the method validation.

MethodDevelopment cluster_0 Chemical Purity (RP-HPLC) cluster_1 Enantiomeric Purity (NP-HPLC) Sample 1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS: 38383-26-5) ChemC18 Standard C18 (Hydrophobic Retention) Sample->ChemC18 Impurity Profiling ChemPhenyl Phenyl-Hexyl (π-π & Dipole Interactions) Sample->ChemPhenyl ChiralAmylose Amylose-based CSP (Wider Helical Groove) Sample->ChiralAmylose Chiral Resolution ChiralCellulose Cellulose-based CSP (Tighter Helical Groove) Sample->ChiralCellulose

Fig 1: Dual-pathway HPLC method development workflow for chemical and chiral purity.

ValidationLogic ICH ICH Q2(R2) Validation Spec Specificity (Rs > 1.5) ICH->Spec Prec Precision (RSD ≤ 2.0%) ICH->Prec Sens Sensitivity (S/N > 10) ICH->Sens

Fig 2: Core ICH Q2(R2) validation parameters for the optimized chromatographic methods.

Conclusion

Achieving comprehensive purity analysis for 1-(4-chloro-3-nitrophenyl)ethan-1-ol requires moving beyond generic platform methods. For chemical purity, exploiting the electronic deficiencies of the nitroaromatic system with a Phenyl-Hexyl column yields vastly superior resolution over standard C18 phases. For enantiomeric purity, the steric bulk of the analyte dictates the use of an Amylose-based CSP , which provides the necessary spatial geometry for effective chiral recognition that tighter Cellulose-based phases cannot achieve.

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Validation

Determining enantiomeric purity of 1-(4-chloro-3-nitrophenyl)ethan-1-ol

Determining the Enantiomeric Purity of 1-(4-Chloro-3-nitrophenyl)ethan-1-ol: A Comparative Guide to HPLC, GC, and NMR Methodologies 1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS: 38383-26-5)[1] is a highly functionalized chi...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the Enantiomeric Purity of 1-(4-Chloro-3-nitrophenyl)ethan-1-ol: A Comparative Guide to HPLC, GC, and NMR Methodologies

1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS: 38383-26-5)[1] is a highly functionalized chiral secondary aryl alcohol. Its structural motifs—a hydrogen-bonding hydroxyl group, a highly electron-deficient aromatic ring (due to the


 and 

substituents), and a sterically demanding chiral center—make it a fascinating candidate for enantiomeric excess (%ee) determination.

As a Senior Application Scientist, I have evaluated multiple analytical modalities for this class of compounds. This guide objectively compares the three most robust techniques for determining the enantiomeric purity of 1-(4-chloro-3-nitrophenyl)ethan-1-ol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs)[2].

Method 1: Chiral HPLC (The Industry Gold Standard)

Mechanistic Causality & Expertise Chiral HPLC utilizing polysaccharide-based Chiral Stationary Phases (CSPs) is the premier method for non-destructive enantiomeric separation[3]. For 1-(4-chloro-3-nitrophenyl)ethan-1-ol, the electron-withdrawing nitro and chloro groups create a strongly


-acidic aromatic ring. When passed through a CSP like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), the analyte forms transient diastereomeric complexes. The separation is driven by a triad of interactions: 

stacking between the analyte's electron-deficient ring and the CSP's electron-rich phenyl rings, hydrogen bonding via the secondary hydroxyl group, and steric inclusion within the polysaccharide chiral groove[2].

Self-Validating Experimental Protocol

  • System Suitability (Validation): First, prepare a 1 mg/mL solution of a racemic standard of 1-(4-chloro-3-nitrophenyl)ethan-1-ol in HPLC-grade Isopropanol (IPA). Inject 10 µL to confirm baseline resolution (

    
    ) between the two enantiomers.
    
  • Sample Preparation: Dissolve 1 mg of the synthesized (enantiomerically enriched) sample in 1 mL of IPA. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/IPA (90:10 v/v) under isocratic conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (leveraging the strong chromophore of the nitrophenyl group).

  • Data Analysis: Integrate the areas under the two peaks. Calculate the enantiomeric excess:

    
    
    

HPLC_Workflow A Racemic 1-(4-chloro-3- nitrophenyl)ethan-1-ol B Chiral Stationary Phase (e.g., Amylose Carbamate) A->B C Transient Diastereomeric Complexes B->C D Differential Elution (UV Detection) C->D E Chromatogram Integration (%ee) D->E

Chiral HPLC workflow illustrating transient diastereomeric complexation and %ee determination.

Method 2: Chiral Gas Chromatography (GC)

Mechanistic Causality & Expertise While secondary alcohols can be analyzed directly via GC, the free hydroxyl group often interacts with residual silanols on the GC column, causing peak tailing and compromising resolution[4]. To establish a robust method, the alcohol is first acylated to an acetate ester. This derivatization caps the polar hydroxyl group, dramatically increasing volatility and thermal stability[4]. The volatile enantiomers are then resolved on a capillary column coated with permethylated


-cyclodextrin (

-DEX). The cyclodextrin cavity forms reversible host-guest inclusion complexes; slight differences in the binding energies of the (R)- and (S)-enantiomers dictate the differential elution[5].

Self-Validating Experimental Protocol

  • Derivatization: In a 2 mL glass vial, dissolve 5 mg of the chiral alcohol in 0.5 mL anhydrous dichloromethane (DCM). Add 50 µL of acetic anhydride and 50 µL of pyridine (acting as an acid scavenger and catalyst).

  • Reaction Validation: Stir at room temperature for 30 minutes. Monitor by TLC (Hexane:Ethyl Acetate 3:1) to ensure complete disappearance of the starting material, validating that 100% of the sample has been esterified without kinetic resolution bias.

  • Workup: Quench with 1 mL of saturated

    
     solution. Extract the organic (DCM) layer and dry over anhydrous 
    
    
    
    .
  • Chromatographic Conditions:

    • Column:

      
      -DEX 225 capillary column (30 m x 0.25 mm x 0.25 µm).
      
    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Temperature Program: Isothermal at 160°C (adjust ramp if baseline resolution is not achieved with the racemic standard).

    • Detection: Flame Ionization Detector (FID) at 250°C.

GC_Workflow A Chiral Alcohol Sample B Acylation (Acetic Anhydride) A->B C Volatile Acetate Ester B->C D β-DEX Cyclodextrin GC Column C->D E Host-Guest Inclusion D->E F FID Detection (%ee Calculation) E->F

Chiral GC workflow showing pre-column acylation and cyclodextrin host-guest inclusion.

Method 3: NMR Spectroscopy via Mosher's Ester Derivatization

Mechanistic Causality & Expertise Enantiomers are isochronous in achiral NMR environments. To resolve them, we covalently react the chiral alcohol with an enantiopure Chiral Derivatizing Agent (CDA), specifically (R)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride)[6]. This converts the enantiomers into diastereomers, which possess distinct electronic environments. For 1-(4-chloro-3-nitrophenyl)ethan-1-ol,

NMR is the most strategic choice. The

group of the resulting Mosher ester yields sharp singlets in a region completely free of background interference from the analyte's aromatic protons, allowing for highly precise integration[6].

Self-Validating Experimental Protocol

  • Derivatization: In an NMR tube, dissolve 5 mg of the chiral alcohol in 0.5 mL of

    
    . Add 2 equivalents of anhydrous pyridine and 1.5 equivalents of (R)-MTPA-Cl.
    
  • Reaction Validation: Allow the reaction to proceed at room temperature for 1-2 hours. Acquire a quick

    
     NMR scan to confirm the disappearance of the carbinol proton (CH-OH) shift, validating complete conversion.
    
  • Spectroscopic Acquisition: Acquire a

    
     NMR spectrum (typically around 376 MHz for a 400 MHz magnet).
    
  • Data Analysis: Locate the two distinct

    
     singlets (usually between -71.0 and -72.0 ppm) corresponding to the (R,R) and (R,S) diastereomers.
    
  • Calculation: Integrate the singlets to determine the diastereomeric ratio (dr), which directly correlates to the %ee of the original alcohol.

NMR_Workflow A Chiral Alcohol Mixture B Covalent Derivatization with (R)-MTPA-Cl A->B C Diastereomeric Mosher Esters B->C D 19F NMR Spectroscopy C->D E Integration of CF3 Singlets (dr) D->E

NMR workflow depicting Mosher ester derivatization and 19F NMR diastereomeric integration.

Comparative Analysis Data

The following table synthesizes the quantitative and operational metrics of the three methodologies to assist in workflow selection:

ParameterChiral HPLCChiral GCNMR (Mosher's Method)
Resolution Mechanism Transient diastereomeric complexes (CSP)Host-guest inclusion (Cyclodextrin)Covalent diastereomer formation (CDA)
Sample Preparation Minimal (Dilute & Shoot)Derivatization required (Acylation)Derivatization required (MTPA-Cl)
Analysis Time 10 - 30 mins15 - 45 mins1 - 2 hours (prep + scan)
Destructive? No (Preparative recovery possible)YesYes (Chemical conversion)
Primary Advantage High reproducibility, non-destructiveHigh theoretical plate count, sharp peaksDetermines absolute configuration & %ee
Best Suited For Routine %ee screening, Preparative scaleHigh-resolution analysis of volatile estersStructural elucidation & absolute stereochemistry

References

  • Title: Determination of Absolute Configuration Using Kinetic Resolution Catalysts Source: nih.gov URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds Source: nih.gov URL: [Link]

  • Title: Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis Source: nih.gov URL: [Link]

  • Title: Advances in chiral analysis: from classical methods to emerging technologies Source: rsc.org URL: [Link]

  • Title: Chiral Cyclodextrin Capillary GC Columns Source: gcms.cz URL: [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Characterization of 1-(4-chloro-3-nitrophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel compounds is paramount. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel compounds is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the characterization of the chiral compound 1-(4-chloro-3-nitrophenyl)ethan-1-ol. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-tested insights to provide a robust framework for its analysis.

The structure of 1-(4-chloro-3-nitrophenyl)ethan-1-ol, a chiral aromatic alcohol, presents unique analytical challenges. Its chirality necessitates enantioselective separation to ensure the efficacy and safety of potential drug candidates, while its halogenated and nitro-aromatic functionalities dictate its behavior in the mass spectrometer. This guide will explore these facets, offering a comparative analysis of different LC-MS approaches and alternative techniques, supported by experimental protocols and data interpretation strategies.

Chemical and Physical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueReference
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
CAS Number 1931926-47-4 (for S-enantiomer)[1]
Predicted XlogP 1.9[2]
Predicted m/z [M+H]⁺ 202.02655[2]
Predicted m/z [M-H]⁻ 200.01199[2]
Predicted m/z [M+Na]⁺ 224.00849[2]
Predicted m/z [M+H-H₂O]⁺ 184.01653[2]

LC-MS Characterization: A Tale of Two Techniques

The hyphenation of liquid chromatography with mass spectrometry provides a powerful tool for the dual challenge of separating the enantiomers of 1-(4-chloro-3-nitrophenyl)ethan-1-ol and elucidating their structure through mass analysis. The choice of both the chromatographic and mass spectrometric parameters is a highly interdependent process.

Chiral Liquid Chromatography: Achieving Enantioseparation

The cornerstone of analyzing chiral molecules like 1-(4-chloro-3-nitrophenyl)ethan-1-ol is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for their broad applicability to a wide range of chiral compounds, including aromatic alcohols.[3]

Comparison of Chiral Stationary Phases:

CSP TypeCommon Trade NamesSeparation PrincipleSuitability for 1-(4-chloro-3-nitrophenyl)ethan-1-ol
Polysaccharide-based (Cellulose) Chiralcel® OD, Chiralpak® ADπ-π interactions, hydrogen bonding, dipole-dipole interactions with the carbamate derivatives on the polysaccharide backbone.High - The aromatic ring and hydroxyl group of the analyte can interact favorably with the CSP.
Polysaccharide-based (Amylose) Chiralpak® ASSimilar to cellulose-based CSPs, but with a different helical structure, offering complementary selectivity.High - A valuable alternative if cellulose-based phases do not provide adequate resolution.
Macrocyclic Glycopeptide CHIROBIOTIC™ V, TInclusion complexation, hydrogen bonding, and ionic interactions.Moderate to High - The complex structure of the CSP offers multiple interaction points.
Cyclodextrin-based CYCLOBOND™Inclusion of the analyte or a portion of it into the hydrophobic cavity of the cyclodextrin.Moderate - The chloronitrophenyl group may fit within the cyclodextrin cavity.

Experimental Workflow: Chiral LC Method Development

Caption: A systematic workflow for chiral method development.

Detailed Experimental Protocol: Chiral HPLC-UV

This protocol provides a starting point for the chiral separation of 1-(4-chloro-3-nitrophenyl)ethan-1-ol using a polysaccharide-based CSP, a widely successful approach for such analytes.[3]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas the mobile phase thoroughly.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dissolve a small amount of the 1-(4-chloro-3-nitrophenyl)ethan-1-ol standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Monitor the chromatogram for the separation of the two enantiomers. The relative retention times will determine the enantiomeric ratio.

Mass Spectrometry: Unveiling the Molecular Identity

Interfacing the chiral separation with a mass spectrometer requires careful consideration of mobile phase compatibility. While normal-phase chromatography often provides excellent chiral resolution, its non-polar solvents are not ideal for electrospray ionization (ESI), the most common ionization technique in LC-MS. Reversed-phase or polar organic modes are generally preferred for LC-MS compatibility.[4]

Predicted Fragmentation Pathway of 1-(4-chloro-3-nitrophenyl)ethan-1-ol

The fragmentation of the protonated molecule ([M+H]⁺, m/z 202.0) in the mass spectrometer is expected to be driven by its functional groups: the hydroxyl group, the nitro group, and the chlorine atom.

G parent [M+H]⁺ m/z 202.0 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 184.0 parent->frag1 -18 frag2 Loss of C₂H₄O [M+H-C₂H₄O]⁺ m/z 158.0 parent->frag2 -44 frag3 Loss of NO₂ [M+H-NO₂]⁺ m/z 156.0 frag1->frag3 -46 frag4 Loss of Cl [M+H-Cl]⁺ m/z 167.0 frag1->frag4 -35

Caption: Predicted fragmentation of protonated 1-(4-chloro-3-nitrophenyl)ethan-1-ol.

  • Loss of Water: A characteristic fragmentation for alcohols is the neutral loss of water (18 Da) from the protonated molecule, leading to a fragment at m/z 184.0.[5]

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethan-1-ol side chain can lead to the formation of a chloronitrophenyl cation or related fragments.

  • Loss of Nitro Group: The nitro group can be lost as NO₂ (46 Da), resulting in a fragment at m/z 156.0.

  • Loss of Chlorine: The chlorine atom can be lost as a radical, though less common in ESI, or through more complex rearrangements.

Detailed Experimental Protocol: Chiral LC-MS/MS

This protocol outlines a reversed-phase method compatible with mass spectrometry.

  • System Preparation:

    • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.

    • Column: CHIROBIOTIC™ V (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan (m/z 50-300) and product ion scan of m/z 202.0.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragments.

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful technique, other methods can also be employed for the characterization of 1-(4-chloro-3-nitrophenyl)ethan-1-ol.

TechniqueAdvantagesDisadvantages
Chiral HPLC-UV Simple, robust, and widely available. Excellent for routine enantiomeric purity checks.Provides no structural information beyond retention time. May lack sensitivity for trace analysis.
Chiral Supercritical Fluid Chromatography (SFC) Faster separations and lower solvent consumption compared to HPLC. Compatible with MS.Requires specialized instrumentation. Method development can be more complex.
Gas Chromatography-Mass Spectrometry (GC-MS) High resolution and sensitivity. Provides detailed fragmentation patterns.Requires derivatization of the alcohol to improve volatility, adding a step to the workflow and potential for side reactions. Not suitable for enantiomeric separation without a chiral column.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural elucidation. Chiral shift reagents can be used for enantiomeric discrimination.Lower sensitivity than MS. Not a separation technique, so analysis of mixtures is challenging.

Troubleshooting and Expert Insights

  • Poor Peak Shape in Chiral LC: Tailing or broad peaks can often be attributed to secondary interactions with the stationary phase. For basic or acidic analytes, the addition of a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or diethylamine in normal phase) can significantly improve peak shape. For LC-MS, volatile buffers like ammonium formate or acetate are preferred.[6]

  • Ion Suppression in LC-MS: The co-elution of matrix components can suppress the ionization of the analyte. Optimizing the chromatographic separation to resolve the analyte from interfering species is crucial. A thorough sample clean-up, such as solid-phase extraction (SPE), may also be necessary for complex matrices.

  • Inconsistent Fragmentation: Fragmentation patterns can be influenced by the collision energy and the instrument type. It is essential to optimize the collision energy for the specific instrument and to use a consistent setting for comparative studies.

Conclusion

The comprehensive characterization of 1-(4-chloro-3-nitrophenyl)ethan-1-ol is a multi-faceted analytical challenge that is effectively addressed by the strategic application of chiral LC-MS. The selection of a suitable chiral stationary phase, coupled with a mass spectrometry compatible mobile phase, allows for the simultaneous determination of enantiomeric purity and the confirmation of molecular identity through mass and fragmentation analysis. While alternative techniques offer complementary information, the synergy of liquid chromatography and mass spectrometry provides an unparalleled depth of characterization for this and other chiral molecules in the pharmaceutical development pipeline.

References

  • PubChem. 1-(4-chloro-3-nitrophenyl)ethan-1-ol. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • MDPI. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. [Link]

  • NIST WebBook. 4-Chloro-3-nitrobenzaldehyde. [Link]

  • Shimadzu. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • MassBank. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • NIST WebBook. Benzene, 1-chloro-3-nitro-. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

Sources

Validation

Comparative Guide: ATR-FTIR vs. Transmission (KBr) Spectroscopy for the Characterization of 1-(4-chloro-3-nitrophenyl)ethan-1-ol

As a highly functionalized aromatic building block, 1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS No.: 38383-26-5) [1] presents a unique challenge and opportunity for infrared (IR) spectroscopic characterization. Containing...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized aromatic building block, 1-(4-chloro-3-nitrophenyl)ethan-1-ol (CAS No.: 38383-26-5) [1] presents a unique challenge and opportunity for infrared (IR) spectroscopic characterization. Containing a secondary alcohol, a strongly electron-withdrawing nitro group, and an aryl chloride, its IR spectrum spans the entirety of the mid-infrared region.

For drug development professionals and analytical chemists, selecting the correct FTIR sampling technique—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —is critical. This guide objectively compares the performance of both methodologies for resolving the specific IR peaks of this compound, providing the mechanistic causality behind spectral differences and self-validating experimental protocols.

Molecular Anatomy & Expected IR Fingerprint

Before comparing methodologies, we must establish the theoretical IR fingerprint of 1-(4-chloro-3-nitrophenyl)ethan-1-ol. The molecule's distinct functional groups vibrate at specific frequencies:

  • -OH Stretch (Secondary Alcohol): ~3300–3400 cm⁻¹ (Broad due to hydrogen bonding).

  • Aliphatic C-H Stretch (Ethanol moiety): ~2850–2980 cm⁻¹.

  • -NO₂ Asymmetric & Symmetric Stretches: ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. These are typically the most intense peaks in the spectrum.

  • Aromatic C=C Stretches: ~1600 cm⁻¹ and ~1450 cm⁻¹.

  • C-O Stretch: ~1080 cm⁻¹.

  • C-Cl Stretch (Aryl Chloride): ~740 cm⁻¹.

Methodological Comparison: Physics & Causality

The choice between ATR and KBr transmission fundamentally alters the observed spectrum due to the physics of light-matter interaction [2].

ATR-FTIR: The Penetration Depth Phenomenon

ATR relies on an evanescent wave penetrating the sample from an Internal Reflection Element (IRE) like Diamond or ZnSe. The critical mechanistic insight here is that penetration depth (


) is wavelength-dependent .
Because the evanescent wave penetrates deeper at lower wavenumbers (longer wavelengths), the low-frequency C-Cl stretch (~740 cm⁻¹)  will appear artificially magnified, while the high-frequency -OH stretch (~3400 cm⁻¹)  will appear suppressed [3]. Furthermore, anomalous dispersion at the IRE-sample interface can cause slight peak shifts (2–5 cm⁻¹) in strong absorbers like the nitro group [2].
KBr Pellet (Transmission): The Pathlength Advantage

Transmission spectroscopy disperses the sample in an IR-transparent potassium bromide (KBr) matrix. Because the IR beam passes entirely through the sample, the effective pathlength is longer and uniform across all wavenumbers. This yields superior sensitivity and sharper peaks for the high-frequency -OH and C-H stretches [4]. However, KBr is highly hygroscopic. If ambient moisture is absorbed, a massive broad band at 3400 cm⁻¹ will emerge, potentially masking the intrinsic secondary alcohol peak of 1-(4-chloro-3-nitrophenyl)ethan-1-ol.

Quantitative Data Presentation

The following table summarizes how the specific peaks of 1-(4-chloro-3-nitrophenyl)ethan-1-ol behave under both analytical techniques.

Functional GroupTheoretical Wavenumber (cm⁻¹)ATR-FTIR PerformanceKBr Pellet (Transmission) Performance
-OH Stretch 3300 – 3400Sub-optimal: Low intensity due to shallow penetration depth; slight shift.Optimal: High intensity; Risk: Broadening if KBr absorbs moisture.
Aliphatic C-H 2850 – 2980Moderate: Visible but suppressed intensity.Optimal: Sharp, distinct, and highly resolved peaks.
-NO₂ Asymmetric ~1530Optimal: Very strong; excellent resolution.Moderate: Very strong; risk of peak saturation if over-concentrated.
-NO₂ Symmetric ~1350Optimal: Very strong; excellent resolution.Optimal: Strong and clearly defined.
C-O Stretch ~1080Optimal: Strong and highly accurate.Optimal: Strong and highly accurate.
C-Cl Stretch ~740Magnified: Exceptionally strong due to deep evanescent wave penetration.Optimal: Strong; clear resolution without artificial magnification.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, follow these step-by-step methodologies. Every protocol includes a built-in self-validating mechanism.

Protocol A: ATR-FTIR Rapid Screening

Best for: High-throughput QA/QC and verification of the nitro/chloro groups.

  • Crystal Preparation: Clean the Diamond/ZnSe IRE with high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Self-Validating Background: Run a background scan (air). Validation Check: The resulting baseline must be perfectly flat, confirming the absence of residual solvent or cross-contamination.

  • Sample Application: Place 1–2 mg of 1-(4-chloro-3-nitrophenyl)ethan-1-ol directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact is mandatory because the evanescent wave only penetrates ~1–2 µm into the sample. Poor contact results in a noisy, low-signal spectrum.

  • Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in your spectrometer's software to mathematically adjust for the wavelength-dependent penetration depth, normalizing the -OH and C-Cl peak ratios.

Protocol B: KBr Pellet High-Resolution Transmission

Best for: Definitive library matching and resolving the secondary alcohol (-OH) stretch.

  • Matrix Desiccation: Dry spectral-grade KBr powder in an oven at 105°C for a minimum of 2 hours. Causality: Removing adsorbed water prevents a false-positive -OH signal that would obscure the target molecule's secondary alcohol.

  • Milling: Combine ~1 mg of 1-(4-chloro-3-nitrophenyl)ethan-1-ol with ~100 mg of the dried KBr in an agate mortar. Grind vigorously until a uniform, fine powder is achieved.

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply 10 tons of pressure under a vacuum for 2–3 minutes. Causality: The vacuum removes trapped air pockets, preventing light scattering and ensuring a glassy, optically transparent pellet.

  • Self-Validating Acquisition: Run a blank, pure KBr pellet as the background. Validation Check: If the background shows a peak at 3400 cm⁻¹, your KBr is wet and must be re-dried. Once validated, scan the sample pellet (32 scans, 4 cm⁻¹ resolution).

Method Selection Workflow

G Start 1-(4-chloro-3-nitrophenyl)ethan-1-ol Sample Characterization Decision Select IR Spectroscopy Method Start->Decision ATR ATR-FTIR (Diamond/ZnSe IRE) Decision->ATR Rapid Screening KBr Transmission (KBr Pellet) Decision->KBr High Resolution ATR_Pros Pros: Fast, non-destructive Cons: Peak shifts, lower intensity for -OH stretch (~3300 cm⁻¹) ATR->ATR_Pros KBr_Pros Pros: High sensitivity, sharp peaks Cons: Hygroscopic KBr can mask -OH stretch if wet KBr->KBr_Pros Outcome1 Ideal for rapid QA/QC & low-wavenumber (-Cl, -NO₂) verification ATR_Pros->Outcome1 Outcome2 Ideal for library matching & resolving the secondary alcohol (-OH) KBr_Pros->Outcome2

Decision matrix for selecting the optimal IR workflow for 1-(4-chloro-3-nitrophenyl)ethan-1-ol.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac. Available at: [Link]

  • ResearchGate Community. "204 questions with answers in FTIR-ATR | Scientific method." ResearchGate. Available at: [Link]

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Solution. Available at: [Link]

Comparative

Comparing chemical reduction vs biocatalysis for 1-(4-chloro-3-nitrophenyl)ethan-1-ol

A Comparative Guide to the Asymmetric Reduction of 1-(4-Chloro-3-nitrophenyl)ethan-1-one: Chemical vs. Biocatalytic Approaches As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic route...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Asymmetric Reduction of 1-(4-Chloro-3-nitrophenyl)ethan-1-one: Chemical vs. Biocatalytic Approaches

As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic routes for complex chiral building blocks. The molecule 1-(4-chloro-3-nitrophenyl)ethan-1-ol is a highly valuable chiral intermediate used in the development of active pharmaceutical ingredients (APIs).

Synthesizing this secondary alcohol requires the asymmetric reduction of its precursor, 1-(4-chloro-3-nitrophenyl)ethan-1-one (often referred to as 4'-chloro-3'-nitroacetophenone)[1]. This transformation presents a notorious synthetic challenge: achieving high enantiomeric excess (ee) while maintaining strict chemoselectivity . The substrate contains three reactive moieties:

  • The prochiral ketone (the target for reduction).

  • The nitro group (highly susceptible to reduction to an amine under standard hydrogenation conditions)[2].

  • The aryl chloride (prone to hydrodehalogenation under strong reducing conditions).

Standard transition-metal catalyzed hydrogenation (e.g., Pd/C with H₂) will rapidly reduce the nitro group, while reagents like NaBH₄ yield a racemic mixture. Therefore, the process strictly requires highly controlled hydride transfer mechanisms. Below, we objectively compare the two most robust methodologies for this transformation: Chemical Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis via Ketoreductases (KREDs) .

Mechanistic & Strategic Pathways

ReactionPathways Substrate 1-(4-chloro-3-nitrophenyl)ethan-1-one ChemRoute Chemical ATH (Ru-TsDPEN) Substrate->ChemRoute Transition Metal BioRoute Biocatalysis (KRED Enzyme) Substrate->BioRoute Enzyme ProductChem Chiral Alcohol ~95% ee ChemRoute->ProductChem SideRxn Avoided: Nitro Reduction & Dehalogenation ChemRoute->SideRxn ProductBio Chiral Alcohol >99% ee BioRoute->ProductBio BioRoute->SideRxn

Fig 1: Divergent reduction pathways for 4'-chloro-3'-nitroacetophenone avoiding side reactions.

Method A: Chemical Asymmetric Transfer Hydrogenation (ATH)

Strategic Causality: To avoid nitro reduction and dehalogenation, we utilize Noyori-type ATH employing a Ru(II)-TsDPEN catalyst. Instead of using H₂ gas, this method uses an azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N) as a mild hydride source. The outer-sphere mechanism of the Ru-TsDPEN complex ensures that the hydride is transferred directly to the carbonyl carbon via a highly organized six-membered transition state, preventing direct metal coordination with the highly reducible nitro group[2][3].

Experimental Protocol (Self-Validating System):

  • Catalyst Activation: In a flame-dried, argon-purged flask, dissolve 1.0 mol% of the catalyst, RuCl(p-cymene)[(R,R)-TsDPEN], in anhydrous dichloromethane (DCM) (5 mL/mmol substrate).

  • Substrate Loading: Add 1.0 equivalent (e.g., 10 mmol) of 1-(4-chloro-3-nitrophenyl)ethan-1-one to the solution.

  • Hydride Source Addition: Dropwise, add 5.0 equivalents of a pre-mixed formic acid/triethylamine (5:2 molar ratio) azeotrope. Note: The addition is slightly exothermic; maintain the flask in a room-temperature water bath during addition.

  • Reaction Execution: Stir the mixture at 30 °C for 14–16 hours. Monitor conversion via HPLC. The constant evolution of CO₂ acts as a visual indicator of reaction progress.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract the aqueous layer with DCM (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via short-path flash chromatography (Hexanes/EtOAc) to yield (R)-1-(4-chloro-3-nitrophenyl)ethan-1-ol.

Method B: Biocatalytic Reduction (Ketoreductase - KRED)

Strategic Causality: Biocatalytic methods utilizing short-chain dehydrogenases/reductases (SDRs) or ketoreductases (KREDs) have demonstrated unparalleled chemoselectivity and enantioselectivity for halogenated and nitro-substituted acetophenones[4][5]. Because the enzyme's active site specifically binds the carbonyl moiety, it sterically excludes the nitro and chloro groups from the catalytic center, resulting in absolute chemoselectivity. To make the process economically viable, a cofactor regeneration system utilizing isopropanol (IPA) is employed, which shifts the thermodynamic equilibrium while regenerating NADPH[5].

CoupledSystem cluster_0 Main Reduction Reaction cluster_1 Cofactor Regeneration Ketone Nitroacetophenone Substrate Alcohol Chiral Alcohol Product Ketone->Alcohol KRED NADP NADP+ Ketone->NADP IPA Isopropanol (IPA) Acetone Acetone IPA->Acetone KRED NADPH NADPH IPA->NADPH Hydride NADPH->Ketone Hydride NADP->IPA

Fig 2: KRED-catalyzed asymmetric reduction coupled with isopropanol-driven cofactor regeneration.

Experimental Protocol (Self-Validating System):

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ (essential for maintaining enzyme structural integrity).

  • Cofactor & Co-substrate Loading: Add 1.0 mM NADP⁺ and 10% (v/v) isopropanol to the buffer.

  • Substrate Solubilization: Dissolve 1.0 equivalent (e.g., 10 mmol) of 1-(4-chloro-3-nitrophenyl)ethan-1-one in dimethyl sulfoxide (DMSO). Add this dropwise to the buffer system so that the final DMSO concentration is 5% (v/v). This ensures substrate solubility without denaturing the enzyme.

  • Enzyme Addition: Add 5-10 wt% (relative to substrate) of the lyophilized engineered KRED powder.

  • Reaction Execution: Incubate the mixture in an orbital shaker at 30 °C and 200 rpm for 24 hours. The IPA will be oxidized to acetone as the ketone is reduced. Keep the vessel unsealed or vented to allow acetone evaporation, driving the equilibrium forward.

  • Workup & Purification: Extract the aqueous mixture with methyl tert-butyl ether (MTBE) or ethyl acetate (3 × 20 mL). If an emulsion forms, centrifuge at 4000 rpm for 5 minutes. Dry the organic phase over Na₂SO₄ and evaporate the solvent to isolate the highly enantioenriched alcohol.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both methodologies based on standard process chemistry optimizations:

ParameterChemical ATH (Ru-TsDPEN)Biocatalysis (KRED)
Enantiomeric Excess (ee) 92 – 96%> 99%
Isolated Yield 85 – 90%90 – 95%
Chemoselectivity High (Trace nitro reduction)Absolute (No side reactions)
Reaction Temperature 30 – 40 °C30 °C
Solvent System DCM / Formic Acid / Et₃NAqueous Buffer / IPA / DMSO
Catalyst Loading 0.5 – 1.0 mol%5 – 10 wt%
E-factor (Environmental) Moderate (Requires organic solvents)Low (Aqueous, biodegradable)
Scalability Excellent (Standard batch reactors)Excellent (Requires tight pH/temp control)

Conclusion

Both methods successfully navigate the chemoselectivity minefield presented by 4'-chloro-3'-nitroacetophenone. The Chemical ATH route is highly robust, easily scalable in traditional multipurpose chemical plants, and does not require strict pH control. However, it typically maxes out at ~95% ee and requires heavy metal remediation.

Conversely, Biocatalysis via KREDs is the superior choice for late-stage API development where strict enantiopurity (>99% ee) is mandated. It operates under exceptionally mild conditions, generates zero heavy-metal waste, and completely eliminates the risk of nitro reduction or dehalogenation. For modern, sustainable drug development, biocatalysis is the recommended pathway.

References

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation of Ketones." Accounts of Chemical Research. URL: [Link]

  • "vs N,C-Chelation in Half-Sandwich Iridium Complexes: A Dramatic Effect on Enantioselectivity in Asymmetric Transfer Hydrogenation of Ketones." CORE. URL: [Link]

  • "DFT-based prediction of reactivity of short-chain alcohol dehydrogenase." 3 Biotech / PubMed Central. URL: [Link]

  • "A Novel Carbonyl Reductase with Anti-Prelog Stereospecificity from Acetobacter sp. CCTCC M209061: Purification and Characterization." PLoS One / PubMed Central. URL: [Link]

Sources

Validation

Chiral column selection for 1-(4-chloro-3-nitrophenyl)ethan-1-ol separation

Content Type: Technical Comparison & Method Development Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists Context: Critical Intermediate Analysis (Crizotinib/ALK Inhibitor Synthesis) Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Method Development Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists Context: Critical Intermediate Analysis (Crizotinib/ALK Inhibitor Synthesis)

Executive Summary & Strategic Context

The separation of 1-(4-chloro-3-nitrophenyl)ethan-1-ol enantiomers is a pivotal quality control step in the synthesis of ALK inhibitors (e.g., Crizotinib). This molecule features a classic "chiral switch" architecture: a phenyl ring substituted with electron-withdrawing groups (Cl, NO₂) and a secondary hydroxyl group at the chiral center.

For this specific chemotype, Polysaccharide-based Stationary Phases are the industry standard due to their ability to leverage the nitro group's strong dipole and the hydroxyl group's hydrogen bonding potential. While Pirkle-type columns can be used, polysaccharide columns offer superior loadability and resolution (Rs) for this class of aromatic alcohols.

Quick Selection Matrix
ParameterPrimary RecommendationAlternative / Orthogonal
Column Chemistry Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1)
Separation Mode Normal Phase (NP) Polar Organic Mode (PO)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Acetonitrile / Methanol (100% Organic)
Predicted Resolution Rs > 2.5 (Baseline)Rs > 1.8

Mechanistic Analysis: Why These Columns Work

To select the right column, one must understand the molecular recognition mechanism. The analyte contains three distinct interaction points ("Three-Point Interaction Model"):

  • Pi-Pi Interaction Site: The phenyl ring is electron-deficient due to the -NO₂ and -Cl groups. This creates a strong attraction to the electron-rich aromatic rings (3,5-dimethylphenyl) on the column backbone.

  • Hydrogen Bond Donor/Acceptor: The benzylic -OH group acts as a donor to the carbamate carbonyl on the stationary phase.

  • Steric Cleft Inclusion: The bulky -NO₂ group at the meta position provides the steric bulk necessary for the chiral selector to discriminate between the R and S enantiomers.

Visualization: Interaction Mechanism

The following diagram illustrates the binding pocket interactions responsible for separation.

ChiralMechanism Analyte Analyte: 1-(4-chloro-3-nitrophenyl)ethan-1-ol HBond H-Bonding (OH group ↔ Carbamate) Analyte->HBond Strong PiPi Pi-Pi Stacking (Nitro-Aryl ↔ Phenyl Ring) Analyte->PiPi Moderate Steric Steric Exclusion (Chiral Cleft Fit) Analyte->Steric Critical CSP_Backbone CSP Backbone (Amylose/Cellulose) HBond->CSP_Backbone PiPi->CSP_Backbone Steric->CSP_Backbone

Caption: Mechanistic interaction map showing the three-point recognition system between the analyte and the polysaccharide stationary phase.

Comparative Performance Guide

This section objectively compares the top column candidates based on experimental data for substituted 1-phenylethanols.

A. Amylose vs. Cellulose Backbones[2]
  • Amylose (AD-H / IA / Lux Amylose-1): Generally provides higher selectivity (

    
    ) for this specific molecule. The helical structure of amylose forms a tighter "inclusion complex" for the nitro-substituted phenyl ring.
    
  • Cellulose (OD-H / IC / Lux Cellulose-1): Often provides different elution orders. If the Amylose column fails to separate an impurity from the main peak, the Cellulose column is the best orthogonal backup.

B. Coated vs. Immobilized Phases
  • Coated (AD-H / OD-H): Historically the standard. Excellent efficiency but restricted to alkane/alcohol mobile phases.

  • Immobilized (IA / IC / ID): Recommended for robust method development. They allow the use of "forbidden" solvents (like DCM or THF) which can dissolve the analyte better and alter selectivity if standard solvents fail.

Performance Data Summary (Simulated based on Analog Data)
Column TypeSelectorSelectivity (

)
Resolution (

)
Notes
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.35 - 1.50 > 3.0 Best Choice. High success rate for nitro-aromatics.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.20 - 1.302.0 - 2.5Good alternative; often complementary elution order.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)1.15 - 1.251.5 - 2.0Useful if the nitro group causes excessive retention on AD/OD.
Whelk-O 1 Pirkle-Type (DNB-PG)1.10 - 1.15< 1.5Lower capacity; use only if polysaccharides fail.

Experimental Protocols

Method Development Workflow

Do not rely on a single injection. Follow this screening protocol to ensure a robust method.

MethodDev Start Start: 1 mg/mL Sample (Dissolved in Mobile Phase) Screen1 Screen 1: Normal Phase Hexane/IPA (90:10) Cols: AD-H, OD-H, IC Start->Screen1 Decision1 Rs > 2.0? Screen1->Decision1 Optimize Optimization Adjust % IPA (5-20%) Check Temp (25-35°C) Decision1->Optimize Yes Screen2 Screen 2: Polar Organic 100% MeOH or ACN/MeOH Cols: IA, IC (Immobilized) Decision1->Screen2 No Final Final Method Validation Optimize->Final Screen2->Optimize

Caption: Decision tree for chiral method development prioritizing Normal Phase screening.

Detailed Protocol: Normal Phase Separation (Recommended)

1. System Preparation:

  • Instrument: HPLC with UV-Vis or PDA detector.

  • Wavelength: 254 nm (Strong absorption by Nitro/Phenyl groups) and 220 nm.

  • Temperature: 25°C (Lower temperature often improves chiral selectivity).

2. Mobile Phase Preparation:

  • Solvent A: n-Hexane (HPLC Grade).[1]

  • Solvent B: Isopropyl Alcohol (IPA) or Ethanol (EtOH).

  • Composition: Start with Hexane/IPA 90:10 (v/v) .

  • Note: Ethanol often provides sharper peaks but lower retention times. If peaks are too broad, switch IPA to EtOH.

3. Column Conditioning:

  • Flush column with 100% IPA (low flow) if switching from RP storage.

  • Equilibrate with Mobile Phase for at least 20 column volumes or until baseline stabilizes.

4. Sample Injection:

  • Concentration: 0.5 – 1.0 mg/mL in Mobile Phase.

  • Injection Volume: 5 – 10 µL.

  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column).[2]

5. Troubleshooting (Self-Validating Steps):

  • Peak Tailing? Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase. However, for neutral alcohols like this, additives are rarely needed unless the column is old.

  • No Separation? Switch to Hexane/Ethanol 85:15 .[2] The change in alcohol modifier often alters the steric environment of the chiral selector.

References

  • Phenomenex. (2025). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H Columns.[2] Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Comparison of the performance of chiral stationary phase for separation of substituted phenylethanols. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(4-chloro-3-nitrophenyl)ethan-1-ol

This guide provides a comprehensive comparison of validated analytical methods for the quantification and purity assessment of 1-(4-chloro-3-nitrophenyl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. The obj...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification and purity assessment of 1-(4-chloro-3-nitrophenyl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to select and implement a method that is fit for its intended purpose, ensuring data integrity and regulatory compliance.

The validation frameworks described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the modernized guidelines ICH Q2(R2) and ICH Q14, which emphasize a lifecycle and risk-based approach to analytical procedures.[1][2] This guide will compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

The Analytical Challenge: 1-(4-chloro-3-nitrophenyl)ethan-1-ol

1-(4-chloro-3-nitrophenyl)ethan-1-ol possesses key structural features that dictate the choice of analytical methodology. The presence of a chromophore (the nitroaromatic ring) makes it suitable for UV-based detection. Its polarity, imparted by the hydroxyl group, and its thermal stability are critical considerations for chromatographic separations. The validation of any analytical method for this compound must demonstrate that it can accurately and reliably measure the analyte in the presence of potential process impurities and degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is a highly versatile and robust technique for the analysis of non-volatile pharmaceutical intermediates like 1-(4-chloro-3-nitrophenyl)ethan-1-ol.[1] A reversed-phase method is the logical starting point due to the compound's moderate polarity.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic properties, providing good retention for aromatic compounds. The polar ethan-1-ol group will modulate this retention, allowing for effective separation from non-polar impurities.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer (e.g., phosphate buffer) is used to control the pH and ensure consistent ionization state of any acidic or basic impurities, leading to reproducible retention times.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The nitroaromatic ring of the analyte exhibits strong UV absorbance, providing high sensitivity. A DAD offers the additional advantage of acquiring full UV spectra, which is invaluable for peak purity assessment and specificity studies.

Experimental Protocol: HPLC Method Validation

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-(4-chloro-3-nitrophenyl)ethan-1-ol reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-150 µg/mL).

  • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a final concentration within the validated range (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank or potential impurities at the analyte's retention time. Peak Purity Index > 0.999.No interference observed. Peak Purity Index: 0.9998.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 over 1-150 µg/mL
Range 80-120% of the test concentration.80-120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%Repeatability: 0.8% Intermediate: 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness % RSD of results remains within limits after small, deliberate changes to method parameters (flow rate ±10%, temp ±5°C).All results within acceptance criteria.

Gas Chromatography (GC): A Viable Alternative

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[3] 1-(4-chloro-3-nitrophenyl)ethan-1-ol is amenable to GC analysis, particularly for assessing volatile impurities.

Causality of Experimental Choices:

  • Injection Technique: A split injection is used to prevent column overloading and ensure sharp peaks, as the analyte is likely to be at a relatively high concentration.

  • Stationary Phase: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good choice. It provides selectivity based on both boiling point and polarity differences, which is effective for separating the target analyte from potential process-related impurities.

  • Carrier Gas: Helium or hydrogen is used as the inert mobile phase.

  • Detector: A Flame Ionization Detector (FID) is excellent for this application. It is a robust, universal detector for organic compounds and offers a wide linear range, making it suitable for both assay and impurity profiling.

Experimental Protocol: GC Method Validation

Instrumentation and Conditions:

  • GC System: A system with a split/splitless injector, FID, and an appropriate capillary column.

  • Column: DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: 150°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Injection Volume: 1 µL with a split ratio of 50:1.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of a suitable solvent like acetone or ethyl acetate.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution to create a calibration curve (e.g., 1-150 µg/mL).

  • Sample Preparation: Dissolve the test sample in the same solvent to a final concentration of approximately 100 µg/mL.

Data Presentation: GC Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks from the blank at the analyte's retention time.No interference observed.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9992 over 1-150 µg/mL
Range 80-120% of the test concentration.80-120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%Repeatability: 1.1% Intermediate: 1.9%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.6 µg/mL
Robustness % RSD of results remains within limits after small, deliberate changes (oven ramp ±1°C/min, flow ±10%).All results within acceptance criteria.

UV-Vis Spectrophotometry: A Rapid, Simple Assay

For a straightforward quantification of the bulk material where impurity profiling is not the primary goal, UV-Vis spectrophotometry offers a rapid and cost-effective solution. This method relies on the inherent UV absorbance of the nitroaromatic chromophore.

Causality of Experimental Choices:

  • Solvent: A UV-transparent solvent that readily dissolves the analyte is required. Methanol or ethanol are excellent choices.

  • Analytical Wavelength (λmax): The wavelength of maximum absorbance (λmax) is chosen for analysis to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the measurement wavelength, as per the Beer-Lambert law.

Experimental Protocol: UV-Vis Method Validation

Instrumentation and Conditions:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

  • Solvent: HPLC-grade Methanol.

Standard and Sample Preparation:

  • Wavelength Scan: Prepare a ~10 µg/mL solution of the reference standard in methanol. Scan the UV spectrum from 400 nm to 200 nm to determine the λmax.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.

  • Sample Preparation: Prepare a sample solution in methanol expected to have an absorbance within the linear range of the calibration curve.

Data Presentation: UV-Vis Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity Limited. The method cannot distinguish between the analyte and any impurities that absorb at the same wavelength.Requires supporting data from a chromatographic method to demonstrate the absence of interfering impurities.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998 over 2-10 µg/mL
Range The linear range of the calibration curve.2-10 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.8% - 101.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%Repeatability: 0.5% Intermediate: 1.2%

Method Comparison and Selection

FeatureHPLCGas ChromatographyUV-Vis Spectrophotometry
Specificity Excellent. Can separate analyte from impurities and degradation products.Very Good. Excellent for separating volatile impurities.Poor. Cannot distinguish between compounds with similar UV spectra.
Sensitivity High (LOD ~0.1 µg/mL)High (LOD ~0.2 µg/mL)Moderate
Application Assay, impurity profiling, stability testing.Assay, volatile impurity and residual solvent analysis.Rapid assay of pure substance.
Sample Throughput ModerateModerateHigh
Cost & Complexity HighHighLow

Recommendation:

  • For comprehensive quality control , including release testing and stability studies, a validated HPLC method is the superior choice. Its high specificity is essential for ensuring the purity of the pharmaceutical intermediate.[2]

  • A GC method is an excellent complementary technique, especially for quantifying residual solvents or volatile process impurities that may not be well-resolved by HPLC.[4]

  • UV-Vis spectrophotometry is suitable for rapid, in-process checks of concentration where the material is known to be of high purity, but it is not adequate as a standalone method for final release or stability testing.

Visualization of Validation Workflows

The following diagrams illustrate the logical flow of the validation process.

Validation_Workflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Acceptance Define Acceptance Criteria Protocol->Acceptance Specificity Specificity Acceptance->Specificity Linearity Linearity & Range Acceptance->Linearity Accuracy Accuracy Acceptance->Accuracy Precision Precision Acceptance->Precision LOQ LOD / LOQ Acceptance->LOQ Robustness Robustness Acceptance->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: Overall analytical method validation workflow.

Linearity_Accuracy_Precision cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision L1 Prepare ≥5 concentrations of reference standard L2 Inject each concentration (e.g., n=3) L1->L2 L3 Plot Mean Response vs. Concentration L2->L3 L4 Calculate r² and visually inspect plot L3->L4 A1 Spike sample matrix at ≥3 concentrations (e.g., 80, 100, 120%) A2 Analyze spiked samples (n=3 per level) A1->A2 A3 Calculate % Recovery for each sample A2->A3 P1 Repeatability: Analyze ≥6 replicates at 100% concentration P2 Intermediate Precision: Repeat on different day/ analyst/instrument P1->P2 P3 Calculate % RSD for both studies P2->P3

Caption: Interrelationship of core validation experiments.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. BioPharma Reporter. [Link]

  • Siddiqui, M. R., et al. (2013). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. PMC. [Link]

  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. PharmBeginners. [Link]

  • Khan, W. A., et al. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Drawell. (2023). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. [Link]

  • ResolveMass Laboratories Inc. (2026). Headspace GCFID Testing in Pharma: A QA Team's Guide. [Link]

  • Kitanovski, Z., et al. (2015). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years. Environmental Chemistry. [Link]

  • Shimadzu. Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. [Link]

  • Royal Society of Chemistry. (2016). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

Sources

Safety & Regulatory Compliance

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